Product packaging for Ivaltinostat(Cat. No.:CAS No. 936221-33-9)

Ivaltinostat

Cat. No.: B1684661
CAS No.: 936221-33-9
M. Wt: 427.5 g/mol
InChI Key: AUGCSOFQTDKPSO-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivaltinostat is a histone deacetylase (HDAC) inhibitor investigated as a potential therapeutic agent for aggressive cancers, with prominent research focused on pancreatic ductal adenocarcinoma (PDAC) . Its mechanism of action involves epigenetic modulation by inhibiting HDAC enzymes, which are responsible for silencing key tumor suppressor genes . By making DNA around histone complexes more accessible to transcription, this compound promotes the expression of suppressed genes, which can halt tumor growth and reduce the risk of cancer progression . Preclinical models have demonstrated that this compound can reduce tumor growth and exhibits synergistic effects when combined with other chemotherapies, particularly capecitabine . A Phase 1b clinical trial in metastatic PDAC investigated this compound combined with capecitabine and reported a promising safety profile, with most treatment-emergent adverse events being mild to moderate . The trial also showed encouraging efficacy, with 65% of patients achieving stable disease or better, leading to the establishment of a Recommended Phase 2 Dose (RP2D) of 250 mg/m² . An ongoing randomized Phase 2 trial is further evaluating this compound plus capecitabine versus capecitabine monotherapy as a maintenance therapy . This research highlights the compound's value in exploring novel combination therapies for cancers with limited treatment options.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N3O4 B1684661 Ivaltinostat CAS No. 936221-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCSOFQTDKPSO-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028069
Record name CG200745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936221-33-9
Record name CG-200745
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936221339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CG-200745
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CG200745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVALTINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8MLM7L2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ivaltinostat (CG-200745): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2] By targeting HDAC enzymes, this compound modulates the acetylation status of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes and the induction of anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data on this compound, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is characterized by a hydroxamic acid moiety, which is crucial for its inhibitory activity as it chelates the zinc ion in the catalytic pocket of HDAC enzymes.[1][2]

Chemical Structure:

(E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide [1]

Table 1: Physicochemical Properties of this compound (CG-200745)

PropertyValueReference
CAS Number 936221-33-9 (free base)[1]
Molecular Formula C24H33N3O4[1]
Molecular Weight 427.54 g/mol [1]
IUPAC Name (E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide[1]
Appearance Powder[3]
Synonyms CG-200745, CG-745[1][4]

Mechanism of Action and Signaling Pathways

This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2] Its primary mechanism involves the inhibition of the deacetylation of histone proteins, leading to a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[4] Additionally, this compound influences the acetylation of non-histone proteins, including tubulin and p53, further contributing to its anti-cancer effects.[1][5]

Signaling Pathways Modulated by this compound:
  • p53 Signaling: this compound induces the accumulation of the tumor suppressor protein p53 and promotes its acetylation. This leads to p53-dependent transactivation and enhanced expression of downstream targets like MDM2 and the cell cycle inhibitor p21 (Waf1/Cip1).[1][5]

  • Apoptosis Induction: The compound activates the intrinsic and extrinsic apoptosis pathways, evidenced by the activation of caspases-3, -8, and -9.[1]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase.[1][3]

  • Hippo Signaling Pathway: In cholangiocarcinoma cells, this compound has been found to induce anti-tumor effects by targeting the Hippo signaling pathway through the upregulation of specific microRNAs.[6]

Ivaltinostat_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound (CG-200745) HDACs HDACs This compound->HDACs Inhibition Histones Histones This compound->Histones Acetylation ↑ Tubulin Tubulin This compound->Tubulin Acetylation ↑ p53 p53 This compound->p53 Acetylation ↑ Accumulation ↑ HDACs->Histones Deacetylation HDACs->Tubulin Deacetylation HDACs->p53 Deacetylation Chromatin Chromatin Remodeling Histones->Chromatin p21 p21 (Waf1/Cip1) p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Caspases Caspase-3, -8, -9 Activation Apoptosis->Caspases

Caption: Simplified signaling pathways affected by this compound.

Preclinical Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines and in vivo models.

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
SNU-1196Cholangiocarcinoma0.6372 hours[1]
SNU-1196/GRGemcitabine-Resistant Cholangiocarcinoma0.9372 hours[1]
SNU-308Cholangiocarcinoma1.8072 hours[1]

In Vivo Studies:

In a xenograft model of cholangiocarcinoma, this compound administered orally at 30 mg/kg/day for 7 days attenuated tumor growth and was found to be synergistic with other chemotherapies.[1][6]

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, primarily in combination with other anti-cancer agents, for the treatment of various solid tumors, including pancreatic adenocarcinoma.

Table 3: Summary of Key Clinical Trial Data for this compound

Trial PhaseCancer TypeCombination TherapyKey Efficacy EndpointsResultsReference
Phase I/IIAdvanced Pancreatic Ductal Adenocarcinoma (PDAC)Gemcitabine and ErlotinibObjective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), Progression-Free Survival (PFS)ORR: 25.0%, DCR: 93.8%, Median OS: 8.6 months, Median PFS: 5.3 months[5][7][8]
Phase IbMetastatic Pancreatic Adenocarcinoma (mPDAC)CapecitabineSafety, Tolerability, Recommended Phase 2 Dose (RP2D)RP2D of this compound established at 250 mg/m². Stable disease observed in 65% of patients.[9][10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for specified duration (e.g., 48-72 hours) B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: General workflow for a cell viability (MTT) assay.

Protocol:

  • Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[2]

  • Treatment: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[3]

  • Staining: Stain the cellular DNA with a solution containing propidium iodide (PI) and RNase (to prevent staining of RNA).[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting

This technique is used to detect specific proteins in a sample.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Prepare cell lysates B Determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) C->D E Block the membrane to prevent non-specific antibody binding D->E F Incubate with primary antibody (specific to the protein of interest) E->F G Wash the membrane F->G H Incubate with HRP-conjugated secondary antibody G->H I Wash the membrane H->I J Detect signal using a chemiluminescent substrate I->J

Caption: Standard workflow for Western Blotting analysis.

Protocol:

  • Protein Extraction: Lyse cells treated with this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated-H3, p53, p21, caspases).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound (CG-200745) is a promising pan-HDAC inhibitor with a well-defined chemical structure and mechanism of action. Preclinical studies have consistently demonstrated its potent anti-tumor activity across various cancer types, and clinical trials have shown encouraging results, particularly in combination therapies for pancreatic cancer. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel cancer treatments.

References

Ivaltinostat (CG-200745): A Technical Guide on its Effects on Histone H3 and Tubulin Deacetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2][3] As a hydroxamate-based HDAC inhibitor, its mechanism of action involves binding to the zinc-containing catalytic pocket of HDAC enzymes, leading to their inhibition.[1][2][3] This inhibition results in the hyperacetylation of both histone and non-histone proteins. This technical guide provides an in-depth overview of this compound's effects on two key substrates: histone H3 and α-tubulin. The document details the quantitative inhibitory effects of this compound, provides comprehensive experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs). This leads to an increase in the acetylation levels of various protein substrates, including histones and α-tubulin.

Inhibition of Histone H3 Deacetylation

By inhibiting class I and II HDACs, this compound prevents the removal of acetyl groups from lysine residues on the N-terminal tail of histone H3. This increased acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[4][5]

Inhibition of α-Tubulin Deacetylation

This compound also inhibits HDAC6, a class IIb HDAC primarily located in the cytoplasm. A key substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability. This can disrupt the dynamic instability of microtubules, which is crucial for various cellular processes, including cell division, intracellular transport, and cell migration.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

In Vitro IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference(s)
SNU-1196Cholangiocarcinoma0.63[1]
SNU-1196/GRCholangiocarcinoma0.93[1]
SNU-308Cholangiocarcinoma1.80[1]
Clinical Dosage
Clinical PhaseCancer TypeRecommended Phase 2 Dose (RP2D)Reference(s)
Phase IIPancreatic Adenocarcinoma250 mg/m²[6]

Signaling Pathways and Workflows

This compound-Induced p53-Mediated Apoptosis

This compound's inhibition of HDACs leads to the accumulation of acetylated p53, a critical tumor suppressor protein. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including p21 (CDKN1A) and MDM2. The induction of p21 leads to cell cycle arrest, while the activation of pro-apoptotic genes like BAX and PUMA initiates the intrinsic apoptotic pathway.

G This compound This compound HDACs HDACs This compound->HDACs inhibition p53_acetyl Acetylated p53 (stabilized & active) HDACs->p53_acetyl deacetylation p21 p21 (CDKN1A) p53_acetyl->p21 transcription MDM2 MDM2 p53_acetyl->MDM2 transcription Bax_Puma BAX, PUMA p53_acetyl->Bax_Puma transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax_Puma->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p53-mediated apoptotic pathway.

Experimental Workflow: Assessing Histone H3 Acetylation

The following diagram illustrates a typical workflow for investigating the effect of this compound on histone H3 acetylation in a cancer cell line.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cells Treatment 2. Treat with this compound (various concentrations and time points) CellCulture->Treatment CellLysis 3. Lyse Cells Treatment->CellLysis ProteinQuant 4. Quantify Protein Concentration (e.g., BCA assay) CellLysis->ProteinQuant SDSPAGE 5. SDS-PAGE ProteinQuant->SDSPAGE Transfer 6. Transfer to PVDF/Nitrocellulose Membrane SDSPAGE->Transfer Blocking 7. Block Membrane Transfer->Blocking PrimaryAb 8. Incubate with Primary Antibodies (anti-acetyl-H3, anti-total-H3) Blocking->PrimaryAb SecondaryAb 9. Incubate with HRP-conjugated Secondary Antibodies PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Densitometry 11. Densitometry Analysis Detection->Densitometry Normalization 12. Normalize Acetyl-H3 to Total-H3 Densitometry->Normalization

Caption: Experimental workflow for assessing histone H3 acetylation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound.

Western Blot Analysis of Acetylated Histone H3 and α-Tubulin

This protocol is adapted from standard western blotting procedures and information from studies involving HDAC inhibitors.[7]

5.1.1 Materials

  • Cancer cell line of interest

  • This compound (CG-200745)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-acetyl-Histone H3 (Lys9/14)

    • Mouse anti-Histone H3 (total)

    • Rabbit anti-acetyl-α-Tubulin (Lys40)

    • Mouse anti-α-Tubulin

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

5.1.2 Procedure

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated protein to the total protein.

In Vitro HDAC Activity Assay

This is a general protocol for a fluorometric HDAC activity assay.[8][9]

5.2.1 Materials

  • This compound (CG-200745)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HeLa nuclear extract (as a source of HDACs)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (TSA) as a positive control inhibitor

  • 96-well black microplate

  • Fluorometric plate reader

5.2.2 Procedure

  • Prepare Reagents: Prepare serial dilutions of this compound and the control inhibitor (TSA) in HDAC assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HDAC assay buffer

    • HeLa nuclear extract

    • This compound dilution or control

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Develop Signal: Add the developer solution to each well to stop the HDAC reaction and generate the fluorescent signal.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the effect of this compound on cell proliferation.

5.3.1 Materials

  • Cancer cell line of interest

  • This compound (CG-200745)

  • Cell culture medium and supplements

  • 96-well clear microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

5.3.2 Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent pan-HDAC inhibitor that effectively increases the acetylation of both histone H3 and α-tubulin. This dual action disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its isoform selectivity and a more detailed quantitative analysis of its impact on histone and tubulin acetylation will provide a deeper understanding of its therapeutic potential.

References

Preclinical In Vitro Efficacy of Ivaltinostat in Prostate Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Ivaltinostat (formerly known as CG-200745) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity in various cancer models, including prostate cancer. This technical guide provides an in-depth overview of the in vitro studies of this compound in prostate cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, efficacy, and associated experimental protocols. The compiled data indicates that this compound inhibits the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (DU145, PC3) prostate cancer cells by inducing cell cycle arrest and apoptosis. Mechanistically, this compound's effects are linked to the hyperacetylation of histones and non-histone proteins, such as p53, leading to the activation of downstream pro-apoptotic and cell cycle regulatory pathways. Furthermore, preclinical evidence suggests a synergistic anti-tumor effect when this compound is combined with conventional therapies like docetaxel and radiation. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a hydroxamate-based pan-HDAC inhibitor.[1] Its chemical structure allows it to bind to the zinc-containing catalytic domain of HDAC enzymes, thereby inhibiting their deacetylase activity.[2] By preventing the removal of acetyl groups from lysine residues on histone and non-histone proteins, this compound modulates gene expression and protein function, ultimately leading to anti-cancer effects such as apoptosis and cell cycle arrest.[1][2]

In Vitro Efficacy in Prostate Cancer Cell Lines

This compound has been shown to inhibit the growth of a panel of human prostate cancer cell lines, including the androgen-sensitive LNCaP cell line and the androgen-insensitive DU145 and PC3 cell lines.[2]

Cell Viability and Growth Inhibition

Table 1: Effect of this compound on Prostate Cancer Cell Growth

Cell LineAndrogen SensitivityObserved Effect of this compound (0.01-100 µM, 48 hours)
LNCaPSensitiveGrowth inhibition[2]
DU145InsensitiveGrowth inhibition[2]
PC3InsensitiveGrowth inhibition[2]
Induction of Apoptosis

This compound induces apoptosis in prostate cancer cells, as evidenced by an increase in the sub-G1 cell population and the activation of key apoptotic proteins.[2] Treatment with this compound at concentrations of 1 and 10 µM for 24 and 48 hours resulted in an increased sub-G1 fraction, indicative of apoptotic cells.[2] This apoptotic response is mediated through the activation of caspase-9, caspase-3, and caspase-8.[2]

Table 2: Pro-Apoptotic Effects of this compound in Prostate Cancer Cell Lines

Cell LineTreatmentKey Observations
LNCaP1, 10 µM this compound (24, 48h)Increased sub-G1 population, activation of caspase-9, -3, and -8.[2]
DU1451, 10 µM this compound (24, 48h)Increased sub-G1 population, activation of caspase-9, -3, and -8.[2]
PC31, 10 µM this compound (24, 48h)Increased sub-G1 population, activation of caspase-9, -3, and -8.[2]
Cell Cycle Arrest

In non-small cell lung cancer cells, this compound has been shown to induce a significant increase in the G2/M phase of the cell cycle.[2] While specific quantitative data for cell cycle distribution in prostate cancer cell lines is not detailed in the provided search results, HDAC inhibitors are generally known to cause cell cycle arrest.[3]

Mechanism of Action

Histone Deacetylase Inhibition

This compound's primary mechanism of action is the inhibition of HDAC enzymes. This leads to the accumulation of acetylated histone H3 and tubulin in prostate cancer cells, which is a hallmark of HDAC inhibitor activity.[2]

p53 Acetylation and Pathway Activation

This compound has been shown to increase the acetylation of the tumor suppressor protein p53. This post-translational modification enhances p53's stability and transcriptional activity, leading to the upregulation of its target genes, including the cell cycle inhibitor p21Waf1/Cip1 and the p53 negative regulator MDM2.[2]

Ivaltinostat_p53_Pathway This compound This compound HDAC HDAC This compound->HDAC inhibits p53_active p53 (acetylated) HDAC->p53_active deacetylates p53_inactive p53 (deacetylated) p53_inactive->p53_active acetylation p21 p21 (CDKN1A) p53_active->p21 upregulates MDM2 MDM2 p53_active->MDM2 upregulates Apoptosis Apoptosis p53_active->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

This compound-induced p53 pathway activation.
Modulation of Apoptosis-Related Proteins

In combination with docetaxel, this compound treatment has been shown to decrease the expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL in DU145 cells.[2] This contributes to the synergistic induction of apoptosis.

Ivaltinostat_Apoptosis_Pathway This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition Mcl1 Mcl-1 This compound->Mcl1 downregulates Bcl_xL Bcl-xL This compound->Bcl_xL downregulates Docetaxel Docetaxel Docetaxel->Mcl1 downregulates Docetaxel->Bcl_xL downregulates Caspase_Activation Caspase Activation (Caspase-9, -3, -8) HDAC_inhibition->Caspase_Activation activates Apoptosis Apoptosis Mcl1->Apoptosis Bcl_xL->Apoptosis Caspase_Activation->Apoptosis

Modulation of apoptotic pathways by this compound.

Combination Therapies

Combination with Docetaxel

Pre-treatment of DU145 cells with docetaxel followed by this compound resulted in synergistic cytotoxicity.[2] This combination led to an increased apoptotic sub-G1 population, enhanced caspase activation, and increased tubulin acetylation compared to either agent alone.[2]

Table 3: Synergistic Effects of this compound and Docetaxel in DU145 Cells

TreatmentEffect on Cell ViabilityEffect on Apoptosis
Docetaxel aloneInhibitionInduction
This compound aloneInhibitionInduction
Docetaxel + this compoundSynergistic inhibitionEnhanced induction[2]
Combination with Radiation

The combination of the HDAC inhibitor CG-745 (this compound) with radiation has been shown to enhance the repressive effect on PC-3 cell growth. This was demonstrated through both CCK-8 and colony formation assays. The combination treatment significantly increased the percentage of cells in the S phase and promoted radiation-induced apoptosis.

Table 4: Radiosensitizing Effects of this compound in PC-3 Cells

TreatmentEffect on Cell GrowthEffect on Cell CycleEffect on Apoptosis
Radiation aloneInhibitionS phase arrestInduction
This compound aloneInhibition-Induction
Radiation + this compoundEnhanced inhibitionIncreased S phase arrestEnhanced induction

Experimental Protocols

Cell Viability Assay (MTT/WST-1 Assay)

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_Reagent Add MTT/WST-1 reagent Incubate2->Add_Reagent Incubate3 Incubate (1-4h) Add_Reagent->Incubate3 Read_Absorbance Read absorbance (spectrophotometer) Incubate3->Read_Absorbance End Calculate cell viability Read_Absorbance->End

Workflow for cell viability assessment.
  • Cell Seeding: Plate prostate cancer cells (LNCaP, DU145, or PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Acetylated Histones
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total histone H3 or β-actin as a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[4]

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The preclinical in vitro data strongly support the potential of this compound as a therapeutic agent for prostate cancer. Its ability to inhibit the growth of both androgen-sensitive and -insensitive prostate cancer cells, induce apoptosis through the activation of the intrinsic and extrinsic pathways, and modulate key regulatory proteins like p53, underscores its multi-faceted anti-tumor activity. Furthermore, the synergistic effects observed in combination with docetaxel and radiation highlight its potential to enhance the efficacy of standard-of-care treatments for prostate cancer. Further investigation is warranted to establish optimal dosing and combination strategies for clinical translation.

References

Ivaltinostat's Efficacy in Overcoming Gemcitabine Resistance in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence supporting the efficacy of Ivaltinostat (formerly known as CG200745), a pan-histone deacetylase (HDAC) inhibitor, in circumventing gemcitabine resistance in pancreatic cancer cells. The data presented herein is collated from peer-reviewed research, providing a comprehensive resource for understanding the mechanism of action and potential therapeutic utility of this compound in this challenging malignancy.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dismal prognosis, largely attributable to its profound resistance to standard-of-care chemotherapeutics like gemcitabine. This compound has emerged as a promising agent capable of re-sensitizing resistant pancreatic cancer cells to gemcitabine. Preclinical studies have demonstrated that this compound exerts a synergistic anti-tumor effect when combined with gemcitabine. The primary mechanisms of action include the induction of apoptosis, modulation of histone acetylation, and the downregulation of drug efflux pumps, collectively contributing to the overcoming of gemcitabine resistance. This document provides a detailed summary of the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the efficacy of this compound in gemcitabine-sensitive and -resistant pancreatic cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine

Cell LineResistance StatusThis compound IC50 (µM)Gemcitabine IC50 (µM)Fold-Resistance to Gemcitabine
Cfpac-1Parental10.70.024-
Cfpac-1Gemcitabine-Resistant9.80.59524.8
HPACParental7.40.965-
HPACGemcitabine-Resistant6.87.6547.9

Data extracted from a study on the effects of CG200745 (this compound)[1]. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatmentCleaved Caspase-3Cleaved PARPAcetylated Histone H3
BxPC3This compound + Gemcitabine/ErlotinibIncreasedIncreasedIncreased

Qualitative data from Western blot analysis indicates an increase in the expression of apoptotic markers and histone acetylation following treatment with this compound in combination with gemcitabine and erlotinib[1].

Table 3: Effect of this compound on Drug Efflux Pump Expression in Gemcitabine-Resistant Cells

Cell LineTreatmentMRP3 mRNA LevelMRP4 mRNA LevelMRP4 Protein Level
Cfpac-1 (Gem-Res)This compoundDecreasedDecreasedSignificantly Reduced
HPAC (Gem-Res)This compoundDecreasedDecreasedSignificantly Reduced

This compound treatment was shown to reduce the expression of the multidrug resistance proteins MRP3 and MRP4 at both the mRNA and protein levels in gemcitabine-resistant pancreatic cancer cell lines[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Establishment of Gemcitabine-Resistant Cell Lines

Gemcitabine-resistant pancreatic cancer cell lines (Cfpac-1 and HPAC) were established by continuous exposure to escalating concentrations of gemcitabine over a period of several months. The parental cell lines were initially cultured in standard growth medium supplemented with a low dose of gemcitabine. The concentration of gemcitabine was gradually increased in a stepwise manner as the cells developed resistance and were able to proliferate. The resistant phenotype was confirmed by determining the IC50 of gemcitabine in the resistant lines compared to the parental lines.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Pancreatic cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound, gemcitabine, or a combination of both for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The formazan crystals formed by viable cells were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

The induction of apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • BxPC3 cells were treated with this compound, gemcitabine, erlotinib, or combinations thereof for 72 hours.

  • Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • The cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were considered to be in late apoptosis or necrosis.

Western Blot Analysis

The expression levels of various proteins were determined by Western blotting.

  • Cells were treated as required, and total protein was extracted using a lysis buffer.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked and then incubated with primary antibodies against cleaved caspase-3, PARP, acetylated histone H3, and MRP4. An antibody against a housekeeping gene (e.g., GAPDH or β-actin) was used as a loading control.

  • After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.

G cluster_0 This compound's Mechanism of Action This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits Acetylation Increased Histone Acetylation Gem_Efflux Reduced Gemcitabine Efflux Histones Histone Proteins HDAC->Histones Deacetylates Histones->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Upregulation (e.g., p21) Gene_Expression->Tumor_Suppressor Apoptosis_Induction Induction of Apoptosis Gene_Expression->Apoptosis_Induction MRP MRP3 & MRP4 Expression Gene_Expression->MRP Downregulates Caspase Caspase Activation (Caspase-3) Apoptosis_Induction->Caspase Gem_Sensitivity Increased Gemcitabine Sensitivity Apoptosis_Induction->Gem_Sensitivity PARP PARP Cleavage Caspase->PARP MRP->Gem_Efflux Mediates Gem_Efflux->Gem_Sensitivity Contributes to

Caption: Mechanism of this compound in overcoming gemcitabine resistance.

G cluster_1 Experimental Workflow for In Vitro Efficacy Testing start Start: Pancreatic Cancer Cell Lines (Parental & Gem-Resistant) treatment Treatment with: - this compound - Gemcitabine - Combination start->treatment mtt MTT Assay (72h) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry, 72h) treatment->apoptosis western Western Blot (Protein Expression) treatment->western viability Cell Viability & IC50 Determination mtt->viability apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Analysis of Protein Level Changes western->protein_quant

Caption: Workflow for assessing this compound's in vitro efficacy.

Conclusion

The preclinical data strongly suggest that this compound is a potent HDAC inhibitor with significant activity in gemcitabine-resistant pancreatic cancer cells. Its ability to induce apoptosis and downregulate drug efflux pumps provides a strong rationale for its clinical development in combination with gemcitabine for the treatment of pancreatic cancer. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to address the significant unmet medical need in this disease. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

References

Methodological & Application

Application Notes: Ivaltinostat In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[2] In many cancer types, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3][4] this compound inhibits the catalytic activity of HDACs, resulting in the accumulation of acetylated histones.[3] This leads to a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, such as p53.[3][5] The subsequent accumulation of p53 can trigger cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[3][5]

These application notes provide a detailed protocol for determining the anti-proliferative effects of this compound on cancer cell lines in vitro using a colorimetric proliferation assay such as the MTT or WST-1 assay.

Mechanism of Action of this compound

This compound functions as a pan-HDAC inhibitor, targeting the zinc-containing catalytic pocket of these enzymes.[1] By inhibiting HDACs, this compound prevents the deacetylation of histones and other non-histone proteins like tubulin.[1] A key consequence of this inhibition is the increased acetylation and subsequent accumulation of the tumor suppressor protein p53.[1][5] This leads to the transactivation of p53 target genes, including p21(Waf1/Cip1), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and MDM2.[1] Ultimately, this cascade of events results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

This compound Signaling Pathway This compound This compound HDAC HDACs This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation p53 p53 Acetylation (Accumulation) HDAC->p53 Deacetylation AcetylatedHistones Acetylated Histones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Leads to Chromatin->p53 Allows Transcription p21 p21 Expression p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Promotes Proliferation Cell Proliferation Apoptosis->Proliferation Inhibition CellCycleArrest->Proliferation Inhibition

Mechanism of action for this compound.

Experimental Protocols

Cell Proliferation Assay Using WST-1

This protocol outlines a method for assessing the effect of this compound on the proliferation of cancer cells. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, which is directly correlated with cell number.

Materials

  • Cancer cell line of interest (e.g., LNCaP, DU145, PC3, Calu6)[1]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder or stock solution in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • WST-1 reagent

  • Microplate reader (450 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

  • Incubation:

    • Return the plate to the humidified incubator and incubate for the desired time period (e.g., 48 or 72 hours).[1]

  • WST-1 Assay:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 650 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all sample readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells) using the formula:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the percentage of viability against the log of this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture Cells to ~80% Confluency B 2. Trypsinize and Count Cells A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Prepare this compound Serial Dilutions E 5. Treat Cells with this compound C->E D->E F 6. Incubate for 48-72 Hours E->F G 7. Add WST-1 Reagent F->G H 8. Incubate for 1-4 Hours G->H I 9. Read Absorbance at 450nm H->I J 10. Calculate % Viability and IC50 Value I->J

Workflow for the cell proliferation assay.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative activity of this compound across different cancer types.

Cell LineCancer TypeIncubation TimeIC50 (µM)
SNU-1196Cholangiocarcinoma72 hours0.63
SNU-1196/GRCholangiocarcinoma72 hours0.93
SNU-308Cholangiocarcinoma72 hours1.80

Table derived from in vitro studies on cholangiocarcinoma cells.[1]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.[6][7] It is crucial to determine the IC50 experimentally for the specific cell line and conditions used in your research. The data presented here are for reference only.[1]

References

Determining Ivaltinostat IC50 Values in Diverse Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models. This document provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Detailed protocols for determining IC50 values using common cell viability assays, specifically the MTT and CCK-8 assays, are provided to ensure reproducibility. Furthermore, the underlying signaling pathway of this compound's mechanism of action is illustrated, offering insights into its therapeutic potential.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is frequently observed in cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis. This compound, a novel pan-HDAC inhibitor, counteracts this by preventing the deacetylation of histones, leading to chromatin relaxation and the re-expression of silenced genes.[1][2] A key mechanism of this compound's anti-cancer effect involves the acetylation of the tumor suppressor protein p53, which leads to its accumulation and the subsequent transactivation of its target genes, including the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1).[2][3] This cascade ultimately induces cell cycle arrest and apoptosis in cancer cells. This document summarizes the cytotoxic efficacy of this compound across a panel of cancer cell lines and provides detailed methodologies for its evaluation.

This compound IC50 Values in Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Citation
Prostate Cancer LNCaP1.7[3]
DU1452.2[3]
PC38.4[3]
Cholangiocarcinoma SNU-11960.63[3]
SNU-1196/GR0.93[3]
SNU-3081.80[3]
Non-Small Cell Lung Cancer Calu6Proliferation reduced to 40% at 10 µM (48h)[3]
A549Lower than SAHA[4]
H460Lower than SAHA[4]

Signaling Pathway of this compound

This compound exerts its anti-tumor effects primarily through the inhibition of HDACs, leading to the hyperacetylation of both histone and non-histone proteins. A critical target is the p53 tumor suppressor protein. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of p21. The p21 protein, in turn, inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, and can also directly induce apoptosis.

Ivaltinostat_Signaling_Pathway This compound This compound (CG-200745) HDACs HDACs This compound->HDACs inhibition Histones Histones HDACs->Histones deacetylation p53_inactive p53 (inactive) HDACs->p53_inactive deacetylation p53_active p53 (acetylated, active) p53_inactive->p53_active acetylation p21 p21 (Waf1/Cip1) Gene Transcription p53_active->p21 activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis p21->Apoptosis

Caption: this compound inhibits HDACs, leading to p53 acetylation, p21 activation, and subsequent cell cycle arrest and apoptosis.

Experimental Protocols

Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound involves cell seeding, treatment with a serial dilution of the compound, incubation, assessment of cell viability using a colorimetric assay, and data analysis to calculate the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding SerialDilution 3. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with this compound SerialDilution->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation AddReagent 6. Add MTT or CCK-8 Reagent Incubation->AddReagent IncubateReagent 7. Incubate for 1-4 hours AddReagent->IncubateReagent ReadAbsorbance 8. Measure Absorbance IncubateReagent->ReadAbsorbance DataAnalysis 9. Plot Dose-Response Curve ReadAbsorbance->DataAnalysis IC50 10. Calculate IC50 Value DataAnalysis->IC50

Caption: General workflow for determining the IC50 value of this compound using cell-based assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (CG-200745)

  • MTT solution (5 mg/mL in PBS)[5][6]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CCK-8 Assay for Cell Viability

The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye that is soluble in the culture medium. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (CG-200745)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension (typically 5,000 cells/well) in a 96-well plate.[7][8] Pre-incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[8]

  • Drug Treatment: Add 10 µL of various concentrations of this compound to the plate.[8]

  • Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.[8]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate, being careful not to introduce bubbles.[8]

  • Incubation: Incubate the plate for 1-4 hours in the incubator.[8]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the cell viability percentage using the formula: [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100%. Plot a dose-response curve to determine the IC50 value.

Conclusion

This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines, with IC50 values varying depending on the specific cancer type and cellular context. The provided protocols for MTT and CCK-8 assays offer standardized methods for researchers to determine the cytotoxic effects of this compound in their own experimental systems. The elucidation of its mechanism of action through the p53/p21 signaling pathway provides a strong rationale for its continued investigation as a promising anti-cancer therapeutic agent. Further studies are warranted to expand the IC50 profiling to a broader array of cancer cell lines and to explore its efficacy in in vivo models.

References

Application Notes and Protocols for Detecting Histone Acetylation Following Ivaltinostat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (formerly CG200745) is a pan-histone deacetylase (HDAC) inhibitor that has shown promise in preclinical and clinical studies for various cancers.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in histone acetylation in response to this compound treatment.

Mechanism of Action of this compound

This compound functions by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[4] This inhibition leads to an accumulation of acetylated histones, particularly on H3 and H4, which is a key biomarker of HDAC inhibitor activity.[1][5] The resulting "open" chromatin structure allows for the expression of genes that can suppress tumor growth.

Ivaltinostat_Pathway This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibits Acetylated_Histones Acetylated Histones (Hyperacetylation) This compound->Acetylated_Histones Promotes Histones Histones HDACs->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Apoptosis Apoptosis, Cell Cycle Arrest Gene_Expression->Apoptosis Induces

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and tumor suppression.

Experimental Protocol: Western Blot for Histone Acetylation

This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to detect changes in histone acetylation.

Materials
  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Triton Extraction Buffer (TEB): 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS

  • 0.2 N Hydrochloric acid (HCl)

  • Tris-HCl (pH 8.0)

  • SDS-PAGE gels (15% recommended for better histone resolution)[6][7]

  • PVDF membrane (0.2 µm pore size recommended for optimal histone retention)[8]

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure
  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Histone Extraction (Acid Extraction Method): [9][10][11]

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding Triton Extraction Buffer (TEB) and incubating on a rotator at 4°C for 10 minutes.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

    • Discard the supernatant and wash the nuclear pellet with TEB, then centrifuge again.

    • Resuspend the pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing the histones.

    • Neutralize the histone extract with Tris-HCl (pH 8.0).

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Dilute equal amounts of protein in 2x SDS loading buffer and boil at 95°C for 5 minutes.[12]

    • Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.[6][7]

    • Transfer the separated proteins to a 0.2 µm PVDF membrane.[8]

    • Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 2 hours at room temperature.[12]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation: Quantitative Parameters
ParameterRecommended Value/RangeCitation
This compound Treatment
Concentration0.1 - 1 µM (cell line dependent)[5]
Duration3 - 48 hours[5]
Histone Extraction
Lysis BufferTriton Extraction Buffer (TEB)[9][10]
Extraction Method0.2 N HCl overnight at 4°C[9][10]
Western Blotting
Protein Loading10 - 20 µg per lane[6][13]
Gel Percentage15% SDS-PAGE[6][7]
Membrane Type0.2 µm PVDF[8]
Blocking Buffer5% non-fat dry milk or 5% BSA in TBST[12]
Primary Antibodies
Anti-acetyl-Histone H31:1000 - 1:2000[6][12]
Anti-acetyl-Histone H4Varies by manufacturer[14]
Anti-Histone H3 (Loading Control)Varies by manufacturer[13]
Primary Antibody Incubation2 hours at RT or overnight at 4°C[12]
Secondary Antibody
HRP-conjugated anti-rabbit/mouse IgGVaries by manufacturer
Secondary Antibody Incubation1 hour at RT

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Histone Extraction cluster_western_blot Western Blot cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment cell_lysis Cell Lysis (TEB) treatment->cell_lysis nuclei_isolation Isolate Nuclei cell_lysis->nuclei_isolation acid_extraction Acid Extraction (HCl) nuclei_isolation->acid_extraction quantification Protein Quantification acid_extraction->quantification sds_page SDS-PAGE (15% Gel) quantification->sds_page transfer Transfer to PVDF (0.2µm) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot analysis of histone acetylation after this compound treatment.

Conclusion

This protocol provides a robust framework for assessing the impact of this compound on histone acetylation. Accurate detection and quantification of this post-translational modification are crucial for understanding the molecular mechanism of this compound and for its continued development as a therapeutic agent. Researchers should optimize parameters such as antibody concentrations and incubation times for their specific experimental systems.

References

Combination therapy protocol for Ivaltinostat and gemcitabine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in vitro evaluation of a combination therapy involving Ivaltinostat (a pan-histone deacetylase inhibitor) and Gemcitabine (a nucleoside analog). The primary objective of this protocol is to assess the synergistic cytotoxic effects of this drug combination on cancer cell lines, particularly those of pancreatic origin. Preclinical studies have indicated that this compound can enhance the chemosensitivity of cancer cells to Gemcitabine, suggesting a potential for a potent combination therapy.[1][2] this compound is known to induce the expression of apoptotic proteins, which may contribute to its synergistic effect with Gemcitabine.[1][2]

Mechanism of Action

  • This compound: As a pan-histone deacetylase (HDAC) inhibitor, this compound increases the acetylation of histones and other proteins, leading to the relaxation of chromatin structure and modulation of gene expression. This can result in the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1]

  • Gemcitabine: This nucleoside analog is a prodrug that, once intracellularly phosphorylated, inhibits DNA synthesis by competing with deoxycytidine triphosphate (dCTP) for incorporation into DNA and by inhibiting ribonucleotide reductase. This leads to S-phase arrest and the induction of apoptosis.

The combination of these two agents is hypothesized to work synergistically, with this compound's epigenetic modulation potentially priming cancer cells to be more susceptible to the DNA-damaging effects of Gemcitabine.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
Cell LineDrugIC50
PANC-1 Gemcitabine48.55 ± 2.30 nM
MIA PaCa-2 Gemcitabine25.00 ± 0.47 nM

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effects of this compound and Gemcitabine, both individually and in combination, on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and Gemcitabine in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment:

    • Single Agent: Add 100 µL of the diluted single drug solutions to the respective wells.

    • Combination Therapy: Add 50 µL of each diluted drug to the appropriate wells for the combination treatment.

    • Control: Add 100 µL of medium with the corresponding concentration of DMSO (for this compound) or sterile water/PBS (for Gemcitabine) to the control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination using software such as GraphPad Prism. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound and Gemcitabine.

Materials:

  • Pancreatic cancer cell lines

  • 6-well plates

  • This compound and Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, Gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the drug combination on cell cycle progression.

Materials:

  • Pancreatic cancer cell lines

  • 6-well plates

  • This compound and Gemcitabine

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the molecular mechanisms underlying the observed effects on apoptosis and the cell cycle.

Materials:

  • Pancreatic cancer cell lines

  • This compound and Gemcitabine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described previously, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis cell_culture 1. Seed Pancreatic Cancer Cells drug_prep 2. Prepare this compound & Gemcitabine (Single agents and combinations) cell_culture->drug_prep treatment 3. Treat Cells for 48-72h drug_prep->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50_ci IC50 & Combination Index (Synergy Analysis) viability->ic50_ci apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_changes Determine Protein Level Changes western_blot->protein_changes

Caption: Experimental workflow for in vitro combination therapy.

Signaling_Pathway cluster_this compound This compound cluster_gemcitabine Gemcitabine cluster_effects Cellular Effects This compound This compound hdac HDACs This compound->hdac inhibits acetylation Histone Acetylation ↑ gene_expression Tumor Suppressor Gene Expression ↑ acetylation->gene_expression p21 p21 Expression ↑ gene_expression->p21 apoptosis Apoptosis Induction gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1/S, S-phase) p21->cell_cycle_arrest gemcitabine Gemcitabine gem_metabolites dFdCTP / dFdCDP gemcitabine->gem_metabolites dna_synthesis DNA Synthesis Inhibition gem_metabolites->dna_synthesis rr_inhibition Ribonucleotide Reductase Inhibition gem_metabolites->rr_inhibition dna_synthesis->cell_cycle_arrest rr_inhibition->cell_cycle_arrest cell_cycle_arrest->apoptosis synergy Synergistic Cell Death apoptosis->synergy

Caption: Putative signaling pathway for this compound and Gemcitabine.

References

Application Notes and Protocols: Preparing Ivaltinostat Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting the deacetylation of proteins, including histones H3 and tubulin, this compound plays a critical role in epigenetic regulation.[1][2] Its mechanism of action involves the induction of p53 accumulation, leading to the transactivation of downstream targets like p21 and MDM2, ultimately resulting in apoptosis in cancer cells.[1][2] Accurate preparation of this compound stock and working solutions is crucial for obtaining reproducible and reliable results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound in a research laboratory setting.

Physicochemical and Biological Data

Properly handling this compound begins with understanding its key properties. The data below has been compiled for the standard form of this compound. Note that a formic salt of this compound also exists, which may have different properties, such as enhanced solubility and a different molecular weight (473.56 g/mol ).[1][3] Researchers should always confirm the specific form of the compound they are using.

PropertyValue
Molecular Formula C₂₄H₃₃N₃O₄
Molecular Weight 427.54 g/mol [2][4][5]
Appearance White to off-white powder
Primary Solvent Dimethyl Sulfoxide (DMSO)[2][6]
In Vitro IC₅₀ Range 0.63 - 1.80 µM for various cholangiocarcinoma cell lines[1][7]
Effective Concentration Range 0.01 µM to 100 µM in various cancer cell lines (e.g., prostate, lung)[1][7]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be stored for long-term use.

Materials and Equipment:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of this compound.

    • Calculation:

      • Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 427.54 g/mol = 0.0042754 g = 4.28 mg

  • Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL for 4.28 mg) to the tube.

  • Solubilization: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can aid dissolution.[6] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryogenic vials.[6]

  • Long-term Storage: Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[2][7]

Workflow for this compound Stock Preparation

G cluster_prep Stock Solution Preparation start Start: this compound Powder weigh Weigh 4.28 mg this compound start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

2. Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the primary stock solution into cell culture medium for treating cells at the desired final concentration.

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (appropriate for the cell line)

  • Sterile microcentrifuge tubes and/or multi-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound in the aqueous culture medium, it is advisable to perform an intermediate dilution in DMSO or the culture medium.[8] For example, dilute the 10 mM stock 1:10 in culture medium to create a 1 mM intermediate stock.

  • Final Dilution: Prepare the final working solution by diluting the intermediate or primary stock into the complete cell culture medium. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 10 µL of the 1 mM intermediate stock.

    • Calculation (from 1 mM intermediate):

      • (C1)(V1) = (C2)(V2)

      • (1000 µM)(V1) = (1 µM)(10,000 µL) -> V1 = 10 µL

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the treated samples (e.g., if the final dilution is 1:1000, the DMSO concentration is 0.1%). Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1%.[6][8]

  • Application to Cells: Mix the working solution gently by pipetting or inverting and add it to your cell culture plates.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]

This compound's Mechanism of Action

G This compound This compound HDAC HDAC Enzymes (Class I, II, IV) This compound->HDAC Inhibition Histones Acetylated Histones (H3) HDAC->Histones Deacetylation p53 p53 Acetylation & Accumulation HDAC->p53 Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene Gene Transcription (e.g., p21) p53->Gene Activation Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: this compound inhibits HDACs, leading to apoptosis.

Storage and Stability Summary

FormStorage TemperatureShelf LifeNotes
Powder -20°C~3 years[2]Keep tightly sealed and protected from light.
DMSO Stock -80°C~1 year[2]Aliquot to avoid repeated freeze-thaw cycles.[6]
DMSO Stock -20°C~1 month[7]For shorter-term storage.

Safety and Handling Precautions

  • This compound is a potent bioactive compound. Handle with care, using appropriate PPE.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution into aqueous culture medium, try performing serial dilutions in DMSO first to a lower concentration before the final dilution into the medium.[8] Alternatively, brief sonication of the final working solution may help redissolve the precipitate.[6]

  • Inconsistent Results: Ensure the stock solution has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. Verify pipette calibration and calculations.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Ivaltinostat solubility, including troubleshooting common issues and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] Its primary mechanism of action involves binding to the zinc-containing catalytic pocket of HDAC enzymes, which prevents the deacetylation of histone and non-histone proteins.[1][2][5] This leads to the accumulation of acetylated proteins, including histone H3 and tubulin, which in turn modulates gene expression.[1][2][3] Notably, this compound induces the accumulation of the tumor suppressor protein p53, promotes its transcriptional activity, and enhances the expression of downstream targets like MDM2 and p21(Waf1/Cip1).[1][2][4][5] This activity can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is sparingly soluble in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent used to prepare concentrated stock solutions.[1] For in vivo studies, co-solvent systems are typically required to achieve the desired concentration and maintain stability. If you encounter precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] It is also recommended to use a freshly opened bottle of DMSO to ensure its quality and prevent issues related to water absorption.[1]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. To resolve this, you can try the following:

  • Vortexing and Sonication: Vigorously vortex the solution and/or sonicate it in a water bath. This often helps to redissolve the precipitate.[6]

  • Gentle Warming: Gently warm the solution in a 37°C water bath while sonicating.[6]

  • Stepwise Dilution: Instead of a single large dilution, try diluting the stock solution in smaller increments, ensuring the compound fully dissolves at each step.

  • Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous medium can help maintain solubility.[1]

Q4: What is the difference between this compound and this compound formic?

This compound formic is the formic acid salt form of this compound.[1] While both forms exhibit comparable biological activity at equivalent molar concentrations, the salt form generally has enhanced water solubility and stability.[2]

This compound Solubility Data

Solvent/Solvent SystemSolubilityApplication
Water50 mg/mL (requires sonication)In vitro (with caution)
DMSOHigh (used for stock solutions)In vitro
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.28 mM)In vivo
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.28 mM)In vivo
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.28 mM)In vivo

Data compiled from supplier datasheets.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add a sufficient volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]

Protocol 2: Preparation of this compound Formulation for In Vivo (Animal) Studies

This protocol is an example for preparing a formulation with a final concentration of 2.5 mg/mL.[1]

  • Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Co-solvent Addition (Step 1): In a separate tube, add 400 µL of PEG300.

  • Mixing (Step 1): Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Co-solvent Addition (Step 2): Add 50 µL of Tween-80 to the mixture and mix well.

  • Aqueous Phase Addition: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix until a clear and homogenous solution is obtained.

Visualized Experimental Workflow and Signaling Pathway

Ivaltinostat_Dissolution_Workflow cluster_stock_prep Stock Solution Preparation (In Vitro) cluster_invivo_prep Working Solution Preparation (In Vivo) weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex store Aliquot & Store at -20°C/-80°C vortex->store stock This compound in DMSO peg Add PEG300 stock->peg tween Add Tween-80 peg->tween saline Add Saline tween->saline inject Administer saline->inject

Caption: Workflow for preparing this compound solutions.

Ivaltinostat_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC Histones Histones HDAC->Histones Deacetylation p53 p53 HDAC->p53 Deacetylation Acetylated_Histones Acetylated Histones Acetylated_p53 Acetylated p53 (Accumulation & Activation) p21 p21 (Waf1/Cip1) Expression Acetylated_p53->p21 MDM2 MDM2 Expression Acetylated_p53->MDM2 Apoptosis Apoptosis p21->Apoptosis

Caption: this compound's HDAC inhibition and p53 pathway activation.

References

Troubleshooting Ivaltinostat instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ivaltinostat, a potent pan-HDAC inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CG-200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, which leads to the hyperacetylation of both histone and non-histone proteins.[2][3] This epigenetic modification results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes that may have been silenced in cancer cells.[4] Key non-histone protein targets include p53, whose acetylation is increased, leading to its accumulation and activation of downstream targets like p21, which is involved in cell cycle arrest.[1][3]

Q2: What are the known signaling pathways modulated by this compound?

A2: this compound is known to modulate several critical signaling pathways implicated in cancer development and progression. The primary pathway is the inhibition of HDACs, leading to broad changes in gene expression. Additionally, this compound has been shown to induce cell death by modulating the acetylation of the tumor suppressor p53.[1] It also exerts anti-tumor effects by targeting the Hippo signaling pathway through the regulation of miRNAs.[5]

Q3: What is the difference between this compound and this compound formic?

A3: this compound formic is the formic acid salt form of this compound.[6] Salt forms of compounds are often created to improve the physicochemical properties of the parent molecule. In the case of this compound, the formic acid salt is reported to have enhanced water solubility and stability compared to the free base form.[1] For experiments requiring aqueous solutions, using the formic acid salt is recommended to minimize stability and solubility issues.

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are as follows:

FormStorage TemperatureDuration
Powder -20°C3 years[7]
In Solvent -80°C1 year[7]

Stock solutions, typically prepared in DMSO, should be stored in tightly sealed vials at -80°C to prevent degradation.[6]

Troubleshooting Guide: this compound Instability in Aqueous Solutions

Researchers may encounter issues with this compound precipitating out of solution or degrading in aqueous-based experimental media. This guide provides a systematic approach to troubleshooting these common problems.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.

Possible Cause 1: Low Aqueous Solubility of the Free Base Form.

  • Explanation: The free base form of this compound has limited solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to crash out of solution.

  • Recommendation:

    • Use the Formic Acid Salt: Whenever possible, use this compound formic, as it is reported to have higher aqueous solubility.[1]

    • Step-wise Dilution: Avoid direct, high-fold dilutions. Instead, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of media or buffer, vortex gently, and then add this intermediate dilution to the final volume.

    • Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.[6] Be cautious with sonication as it can generate heat.

    • Warming the Solution: Gently warming the solution to 37°C may aid in dissolution, but be mindful of potential temperature-dependent degradation.

Possible Cause 2: pH of the Aqueous Solution.

  • Explanation: The solubility of many compounds is pH-dependent. The pH of your buffer or cell culture medium could be influencing this compound's solubility.

  • Recommendation:

    • Check the pH: Ensure the pH of your final solution is within a range where this compound is known to be soluble. While specific data for this compound is limited, many small molecules have optimal pH ranges for solubility.

    • Buffer Selection: If possible, test the solubility of this compound in a few different buffers with varying pH values to determine the optimal conditions for your experiment.

Issue 2: Loss of this compound activity over time in aqueous solution.

Possible Cause 1: Chemical Degradation.

  • Explanation: this compound, like many small molecules, can be susceptible to hydrolysis or other forms of degradation in aqueous environments, especially over extended periods or at non-optimal temperatures.

  • Recommendation:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before use.

    • Minimize Time in Aqueous Solution: Reduce the time the compound spends in aqueous buffer or media before being added to your experimental system.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.

Possible Cause 2: Adsorption to Labware.

  • Explanation: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your solution.

  • Recommendation:

    • Use Low-Binding Plastics: If you suspect adsorption is an issue, consider using low-protein-binding microcentrifuge tubes and pipette tips.

    • Glassware: For stock solutions and initial dilutions, using glass vials may be preferable to plastic.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be used for further dilutions in experimental assays.

Materials:

  • This compound (or this compound formic) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution gently until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Table 1: Example Stock Solution Concentrations and Volumes

Desired Stock ConcentrationMass of this compound (MW: 443.56 g/mol )Volume of DMSO
10 mM4.44 mg1 mL
20 mM8.87 mg1 mL
50 mM22.18 mg1 mL
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound in solution. Specific parameters may need to be optimized for your particular HPLC system and column.

Objective: To separate this compound from its potential degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO or mobile phase) at a known concentration.

  • Sample Preparation: Dilute the this compound solution to be tested in the mobile phase.

  • Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, expose this compound solutions to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.

  • Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.[8][9][10]

Signaling Pathway and Experimental Workflow Diagrams

Ivaltinostat_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDACs_cyto HDACs This compound->HDACs_cyto Inhibits Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) This compound->Hippo_Pathway Modulates via miRNAs YAP_TAZ YAP/TAZ This compound->YAP_TAZ Inhibits (indirectly) HDACs_nuc HDACs This compound->HDACs_nuc Inhibits Acetylated_Histones Acetylated Histones This compound->Acetylated_Histones Promotes Acetylation Acetylated_p53 Acetylated p53 This compound->Acetylated_p53 Promotes Acetylation p53_cyto p53 Hippo_Pathway->YAP_TAZ Phosphorylates & Inhibits YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Histones Histones HDACs_nuc->Histones Deacetylates p53_nuc p53 HDACs_nuc->p53_nuc Deacetylates Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Chromatin Chromatin Gene_Expression Tumor Suppressor Gene Expression Relaxed_Chromatin->Gene_Expression p21 p21 Expression Acetylated_p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p21->Cell_Cycle_Arrest TEAD TEAD YAP_TAZ_nuc->TEAD Oncogene_Expression Oncogene Expression TEAD->Oncogene_Expression

Caption: this compound's multifaceted mechanism of action.

Troubleshooting_Workflow Start Start: this compound Instability Issue Issue_Type What is the issue? Start->Issue_Type Precipitation Precipitation in Aqueous Solution Issue_Type->Precipitation Precipitation Loss_of_Activity Loss of Activity Over Time Issue_Type->Loss_of_Activity Activity Loss Check_Form Are you using This compound formic? Precipitation->Check_Form Check_Storage How are stock solutions prepared and stored? Loss_of_Activity->Check_Storage Use_Salt Switch to this compound formic Check_Form->Use_Salt No Check_Dilution How was the dilution performed? Check_Form->Check_Dilution Yes End Problem Resolved Use_Salt->End Stepwise_Dilution Use stepwise dilution Check_Dilution->Stepwise_Dilution Direct high-fold Check_Dilution->End Stepwise Sonication Try gentle sonication Stepwise_Dilution->Sonication Sonication->End Fresh_Solutions Prepare fresh solutions for each experiment Check_Storage->Fresh_Solutions Not fresh Check_Storage->End Properly stored Aliquot_Stock Aliquot stock to avoid freeze-thaw cycles Fresh_Solutions->Aliquot_Stock Aliquot_Stock->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Overcoming Ivaltinostat Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Ivaltinostat resistance in long-term cell culture.

Troubleshooting Guides

Problem 1: Cells are showing reduced sensitivity to this compound over time, as indicated by an increasing IC50 value.

Possible Cause 1: Development of a drug-resistant population.

  • Troubleshooting/Solution:

    • Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT assay) to confirm the shift in the half-maximal inhibitory concentration (IC50). Compare the IC50 of the suspected resistant cells to the parental cell line.

    • Short-Term Culture: If the resistance is recent, try culturing the cells in a drug-free medium for a few passages and then re-treating with this compound. Some resistance mechanisms are reversible.

    • Clonal Selection: If you have a heterogeneous population, consider single-cell cloning to isolate and characterize resistant and sensitive clones.

    • Investigate Resistance Mechanisms: Proceed to the troubleshooting guides below to investigate specific mechanisms of resistance.

Possible Cause 2: Alterations in Drug Efflux.

  • Troubleshooting/Solution:

    • Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to assess the mRNA expression levels of multidrug resistance genes, particularly ABCB1 (MDR1). An upregulation in the resistant cells compared to the parental line is indicative of increased drug efflux.

    • Protein Expression Analysis: Perform a Western blot to determine the protein levels of P-glycoprotein (P-gp), the protein product of the ABCB1 gene.

    • Functional Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Increased efflux of the dye in resistant cells, which can be reversed by a P-gp inhibitor (e.g., Verapamil), confirms this mechanism.

    • Combination Therapy: Consider co-treatment of this compound with a P-gp inhibitor to restore sensitivity.

Problem 2: this compound is no longer inducing apoptosis in the cell line.

Possible Cause 1: Upregulation of anti-apoptotic proteins.

  • Troubleshooting/Solution:

    • Assess Apoptosis: Confirm the lack of apoptosis using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

    • Western Blot Analysis: Analyze the expression levels of key anti-apoptotic proteins, such as BCL-2 and BCL-xL, and pro-apoptotic proteins, like BAX and BAK. An increased ratio of anti- to pro-apoptotic proteins can confer resistance.

    • Combination Therapy: Test the synergistic effect of this compound with a BCL-2 inhibitor (e.g., Venetoclax) to overcome resistance.

Possible Cause 2: Altered cell cycle regulation.

  • Troubleshooting/Solution:

    • Cell Cycle Analysis: Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry to see if this compound is still inducing cell cycle arrest (typically at G1 or G2/M phase).

    • Western Blot for Cell Cycle Regulators: Examine the expression of key cell cycle proteins such as p21, p27, and cyclins. This compound is known to induce p21 expression.[1] A failure to upregulate p21 in response to this compound could indicate a resistance mechanism.

Problem 3: The expression of acetylated histones does not increase upon this compound treatment.

Possible Cause: Altered HDAC expression or activity.

  • Troubleshooting/Solution:

    • Western Blot for Histone Acetylation: Check the acetylation status of histones (e.g., acetylated-Histone H3, acetylated-Histone H4) in response to this compound treatment. A lack of increased acetylation suggests a proximal resistance mechanism.

    • HDAC Expression Analysis: Use qPCR and Western blotting to investigate the expression levels of different HDAC isoforms. Upregulation of certain HDACs (e.g., HDAC3) has been linked to resistance to HDAC inhibitors.[2]

    • HDAC Activity Assay: Perform an in vitro HDAC activity assay using nuclear extracts from parental and resistant cells to see if there is a difference in overall HDAC activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pan-histone deacetylase (HDAC) inhibitor. It inhibits the activity of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[1][3] This results in chromatin remodeling, altered gene expression, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] this compound has been shown to enhance the acetylation of the tumor suppressor p53.[4]

Q2: How can I develop an this compound-resistant cell line for my research?

A2: this compound-resistant cell lines can be generated by continuous exposure of a parental cell line to gradually increasing concentrations of this compound over a prolonged period (typically 3-18 months).[5] The process starts with a low concentration (e.g., the IC20) and the concentration is incrementally increased as the cells adapt and resume proliferation.

Q3: What are the common signaling pathways involved in resistance to HDAC inhibitors like this compound?

A3: Activation of pro-survival signaling pathways is a common mechanism of resistance. The most frequently implicated pathways are the PI3K/Akt/mTOR and the Raf/MEK/ERK (MAPK) pathways.[6][7][8] Constitutive activation of these pathways can override the pro-apoptotic signals induced by this compound.

Q4: Are there any combination therapies that can overcome this compound resistance?

A4: Yes, preclinical and clinical data suggest that combination therapies can be effective. Based on the underlying resistance mechanism, this compound can be combined with:

  • PI3K inhibitors (if the PI3K/Akt pathway is activated).

  • MEK inhibitors (if the MAPK pathway is activated).

  • BCL-2 inhibitors (if anti-apoptotic proteins are upregulated).

  • P-glycoprotein inhibitors (if drug efflux is increased).

  • Other chemotherapeutic agents like gemcitabine or capecitabine, with which this compound has shown synergistic effects.[2][9]

Q5: My this compound-resistant cells grow slower than the parental cells. Is this normal?

A5: Yes, it is common for drug-resistant cell lines to exhibit a slower proliferation rate compared to their parental counterparts. This can be due to the metabolic burden of maintaining the resistance mechanisms.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (e.g., HT-29)501
This compound-Resistant (HT-29-IVAR)50010

Table 2: Hypothetical Gene and Protein Expression Changes in this compound-Resistant Cells

MarkerMethodChange in Resistant vs. Parental CellsImplication
ABCB1 (MDR1) mRNAqPCR5-fold increaseIncreased drug efflux
P-glycoprotein (P-gp)Western Blot4-fold increaseIncreased drug efflux
BCL-2 ProteinWestern Blot3-fold increaseInhibition of apoptosis
Phospho-Akt (Ser473)Western Blot2.5-fold increaseActivation of PI3K pathway
HDAC3 ProteinWestern Blot2-fold increaseAltered HDAC activity

Experimental Protocols

1. Protocol for Developing an this compound-Resistant Cell Line

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate and reach 70-80% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.

  • Stepwise Increase: Repeat step 3, gradually increasing the concentration of this compound over several months.

  • Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.

  • Establish a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., 10-fold increase in IC50), culture the cells in the presence of the maintenance concentration of this compound.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passages.

2. Protocol for MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

3. Protocol for Western Blot Analysis

  • Protein Extraction: Lyse parental and resistant cells (with and without this compound treatment) in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCL-2, p-Akt, HDAC3, acetylated-Histone H3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Protocol for Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for the target gene (ABCB1) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR in a real-time PCR system.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

5. Protocol for Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat parental and resistant cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[4][6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

Ivaltinostat_Action_and_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound HDACs HDACs This compound->HDACs Inhibits p53_acetylation p53_acetylation This compound->p53_acetylation Promotes Histones Histones HDACs->Histones Deacetylates Gene_Expression Gene_Expression Histones->Gene_Expression Represses Apoptosis Apoptosis p53_acetylation->Apoptosis MDR1 MDR1/P-gp MDR1->this compound Efflux BCL2 BCL-2 BCL2->Apoptosis Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibits MAPK MAPK Pathway MAPK->Apoptosis Inhibits HDAC3_up HDAC3 Upregulation HDAC3_up->HDACs Increases Activity

Caption: this compound action and mechanisms of resistance.

experimental_workflow start Suspected this compound Resistance confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism drug_efflux Drug Efflux (qPCR, Western) investigate_mechanism->drug_efflux apoptosis_resistance Apoptosis Resistance (Annexin V, Western) investigate_mechanism->apoptosis_resistance pathway_activation Pathway Activation (Western for p-Akt, p-ERK) investigate_mechanism->pathway_activation hdac_alteration HDAC Alteration (Western for Ac-H3, HDAC3) investigate_mechanism->hdac_alteration combination_therapy Test Combination Therapy drug_efflux->combination_therapy apoptosis_resistance->combination_therapy pathway_activation->combination_therapy hdac_alteration->combination_therapy

Caption: Experimental workflow for troubleshooting this compound resistance.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival_Growth Cell_Survival_Growth mTOR->Cell_Survival_Growth Promotes Apoptosis Apoptosis Cell_Survival_Growth->Apoptosis Inhibits PTEN PTEN PTEN->PIP3 Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes Proliferation_Survival->Apoptosis Inhibits This compound This compound This compound->Apoptosis

Caption: Pro-survival signaling pathways implicated in this compound resistance.

References

Identifying and minimizing off-target effects of Ivaltinostat in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivaltinostat. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing off-target effects of this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. Its primary mechanism involves the inhibition of HDAC enzymes, which leads to the hyperacetylation of histone and non-histone proteins. This alters chromatin structure and gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1] this compound contains a hydroxamic acid moiety that chelates the zinc ion in the active site of HDACs, which is crucial for their enzymatic activity.

Q2: What are the known on-target effects of this compound in vitro?

A2: The primary on-target effects of this compound stem from its inhibition of HDACs. In vitro studies have demonstrated that this compound can:

  • Induce the accumulation of acetylated histone H3 and tubulin.[1]

  • Promote the accumulation of p53 and enhance p53-dependent transactivation, leading to increased expression of p21 and MDM2.[1]

  • Induce apoptosis by activating caspases 3, 8, and 9.[1]

  • Inhibit the proliferation of various cancer cell lines, including prostate, cholangiocarcinoma, and non-small cell lung cancer.[1]

  • Enhance the sensitivity of cancer cells to other chemotherapeutic agents like Gemcitabine and 5-Fluorouracil.[1]

Q3: What are the potential off-target effects of this compound?

A3: As a pan-HDAC inhibitor with a hydroxamic acid functional group, this compound may have off-target effects. While a specific off-target profile for this compound is not extensively published, studies on similar hydroxamate-based pan-HDAC inhibitors suggest potential off-targets, including:

  • Metallo-beta-lactamase domain-containing protein 2 (MBLAC2): This enzyme has been identified as a frequent off-target of hydroxamate-containing HDAC inhibitors.[2][3][4]

  • Carbonic Anhydrases: Some HDAC inhibitors, like Vorinostat (a hydroxamate-based pan-HDACi), have been shown to bind to carbonic anhydrases.[5][6]

  • Kinases: While not its primary targets, broad-spectrum inhibitors can sometimes exhibit activity against various kinases. A comprehensive kinase panel screening is recommended to assess this.

It is crucial for researchers to experimentally determine the off-target profile of this compound in their specific experimental system.

Troubleshooting Guide

Problem 1: I am observing unexpected phenotypic changes in my cell line upon this compound treatment that do not seem to be related to HDAC inhibition.

Possible Cause: This could be due to off-target effects of this compound.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting HDACs in your system at the concentration used. You can do this by performing a Western blot to check for increased acetylation of histone H3 or α-tubulin.

  • Assess Potential Off-Targets:

    • MBLAC2 Inhibition: Based on literature for similar compounds, MBLAC2 is a likely off-target.[2][3][4] You can perform an in vitro MBLAC2 activity assay to determine if this compound inhibits this enzyme at the concentrations used in your experiments.

    • Kinase Profiling: Conduct a broad-panel in vitro kinase inhibition assay to identify any potential kinase off-targets.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the EC50 for the off-target phenotype is significantly different from the IC50 for HDAC inhibition, it may help to distinguish on-target from off-target effects.

  • Use a Structurally Different HDAC Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated pan-HDAC inhibitor. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

Problem 2: I am seeing significant cytotoxicity at concentrations where I expect to see more specific, non-lethal phenotypic changes.

Possible Cause: The observed cytotoxicity could be a result of off-target effects, or it could be a consequence of potent on-target HDAC inhibition leading to apoptosis.

Troubleshooting Steps:

  • Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to determine if the cytotoxicity is due to programmed cell death, which is an expected on-target effect of potent HDAC inhibition.

  • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm target engagement of HDACs in intact cells at various this compound concentrations. This can help correlate target engagement with the observed cytotoxicity.

  • Chemoproteomics Profiling: For a comprehensive, unbiased view of this compound's interactions in your cellular model, consider a chemoproteomics approach. This can identify both expected and unexpected protein targets.

  • Titrate Concentration: Carefully titrate the concentration of this compound to find a window where you can observe the desired specific phenotype without widespread cytotoxicity.

Quantitative Data

The following tables summarize inhibitory activities of this compound and other relevant pan-HDAC inhibitors. This data can be used as a reference for designing experiments and interpreting results.

Table 1: In Vitro IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
SNU-1196Cholangiocarcinoma0.6372
SNU-1196/GRCholangiocarcinoma0.9372
SNU-308Cholangiocarcinoma1.8072

Data extracted from MedChemExpress product information sheet.[1]

Table 2: Comparative IC50 Values of Pan-HDAC Inhibitors Against HDAC Isoforms and the Off-Target MBLAC2

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)MBLAC2 (pEC50)
This compound Data not availableData not availableData not availableData not availableData not available
Panobinostat ~5Data not availableData not availableData not available> 8.0
Belinostat Data not availableData not availableData not availableData not availableData not available
Vorinostat (SAHA) 10Data not availableData not availableData not availableData not available

Experimental Protocols

1. In Vitro MBLAC2 Activity Assay

This protocol is adapted from a study on HDAC inhibitor off-targets and can be used to assess the inhibitory potential of this compound against MBLAC2.[3]

Materials:

  • Recombinant human MBLAC2 enzyme

  • [³H]-palmitoyl-CoA

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)

  • This compound (and other control inhibitors)

  • Scintillation cocktail and vials

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • In a 96-well plate, add the recombinant MBLAC2 enzyme to each well.

  • Add the different concentrations of this compound or control compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding [³H]-palmitoyl-CoA to each well.

  • Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a TLC plate).

  • Separate the product ([³H]-palmitate) from the substrate ([³H]-palmitoyl-CoA) using an appropriate method (e.g., thin-layer chromatography or a charcoal-based separation method).

  • Quantify the amount of product formed using liquid scintillation counting.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA experiment to confirm this compound's engagement with its target (HDACs) in intact cells.[7][8][9][10][11][12]

Materials:

  • Cultured cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot apparatus and reagents (or other protein detection method)

  • Antibodies against the target protein (e.g., HDAC1, HDAC2) and a loading control (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO vehicle for a specific duration.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble, native proteins.

  • Protein Quantification and Analysis:

    • Quantify the total protein concentration in each supernatant.

    • Analyze the samples by Western blot using an antibody against the target protein (e.g., HDAC1). Also, probe for a loading control to ensure equal loading.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

Ivaltinostat_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDACs_cyto HDACs (e.g., HDAC6) This compound->HDACs_cyto Inhibition HDACs_nuc HDACs (Class I, II, IV) This compound->HDACs_nuc Inhibition Acetylated_Tubulin Acetylated α-Tubulin HDACs_cyto->Acetylated_Tubulin Deacetylation Histones Histones HDACs_nuc->Histones Deacetylation p53 p53 HDACs_nuc->p53 Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Acetylated_p53 Acetylated p53 (Stabilized) p21 p21 (CDKN1A) Expression ↑ Acetylated_p53->p21 Acetylated_p53->Apoptosis p21->Cell_Cycle_Arrest

Caption: this compound's mechanism of action.

Off_Target_Identification_Workflow Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target HDAC Inhibition (e.g., Western Blot for Acetylated Histones) Start->Confirm_On_Target Off_Target_Screening Off-Target Screening Confirm_On_Target->Off_Target_Screening MBLAC2_Assay In Vitro MBLAC2 Activity Assay Off_Target_Screening->MBLAC2_Assay Hypothesis-driven Kinase_Profiling Kinase Inhibitor Profiling Panel Off_Target_Screening->Kinase_Profiling Hypothesis-driven Chemoproteomics Chemoproteomics/ CETSA-MS Off_Target_Screening->Chemoproteomics Unbiased Analyze_Data Analyze Off-Target Data MBLAC2_Assay->Analyze_Data Kinase_Profiling->Analyze_Data Chemoproteomics->Analyze_Data Minimize_Effects Minimize Off-Target Effects: - Lower Concentration - Use More Selective Inhibitor Analyze_Data->Minimize_Effects

Caption: Workflow for identifying off-target effects.

Apoptosis_Pathway_HDACi cluster_p53 p53 Activation cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibition Death_Receptors Death Receptors (e.g., TRAIL-R) This compound->Death_Receptors Sensitizes p53 p53 HDACs->p53 Deacetylation p53_acetyl Acetylated p53 (Active/Stable) Bax Bax (Pro-apoptotic) p53_acetyl->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53_acetyl->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathways affected by this compound.

References

Interpreting unexpected results in Ivaltinostat cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivaltinostat cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and refine their experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. Its primary mechanism involves binding to the zinc-containing catalytic pocket of HDAC enzymes, which prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and gene expression, ultimately inducing effects such as apoptosis and cell cycle arrest in cancer cells.[1] this compound has shown anti-tumor effects in various solid tumors, including prostate cancer, non-small cell lung cancer, and pancreatic cancer.[2]

Q2: this compound is a pan-HDAC inhibitor. What does this mean for my experiments?

As a pan-HDAC inhibitor, this compound targets multiple HDAC isoforms rather than a single specific one.[2][3] This broad activity can be advantageous for inducing robust anti-cancer effects. However, it also means that the observed cellular phenotypes may be the result of inhibiting several different HDACs. This can sometimes lead to complex or unexpected results. It is crucial to consider the expression profile of HDAC isoforms in your specific cell line and to include appropriate controls to dissect the observed effects.

Q3: Are there any known off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in publicly available literature, hydroxamate-based HDAC inhibitors as a class have been reported to have off-targets. For instance, a chemical proteomics study identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate drugs.[4] Researchers should be aware of the potential for off-target effects and consider using multiple, mechanistically distinct HDAC inhibitors to confirm that the observed phenotype is due to HDAC inhibition.

Q4: How does the p53 status of my cell line affect the response to this compound?

This compound has been shown to induce the accumulation and acetylation of the tumor suppressor protein p53.[5] Therefore, the p53 status of your cell line can significantly influence its response. In p53 wild-type cells, this compound can enhance p53-dependent transactivation, leading to the expression of downstream targets like p21, which promotes cell cycle arrest. In p53-mutant or null cells, the cellular response to this compound may be attenuated or proceed through p53-independent pathways. It is essential to know the p53 status of your cell lines and to consider this when interpreting apoptosis and cell cycle data.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)

Scenario: After treating cells with a dose range of this compound, you observe an initial increase in metabolic activity at low concentrations, followed by the expected dose-dependent decrease in viability at higher concentrations.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Hormesis-like effect Verify with a different viability assay that does not measure metabolic activity (e.g., cell counting with Trypan Blue, or a real-time live-cell imaging system).Some compounds can induce a temporary increase in metabolic activity at sub-lethal concentrations as a stress response, which can be misinterpreted as increased viability by assays like MTT or MTS that rely on mitochondrial reductase activity.[6][7]
Assay Interference Run a cell-free control where this compound is added to the culture medium with the MTT/MTS reagent to see if the compound directly reduces the tetrazolium salt.Although less common, some compounds can directly interact with the assay reagents, leading to false-positive signals.
Changes in Cell Metabolism Perform a time-course experiment to see if the increase in metabolic activity is transient.This compound's effect on gene expression could temporarily alter metabolic pathways, leading to a spike in reductase activity before cytotoxicity takes over.

Data Presentation Example: Hypothetical MTT Assay Results

This compound (µM)Average Absorbance (570 nm)% Viability (Normalized to Control)
0 (Control)1.25100%
0.11.40112%
0.51.1592%
1.00.8064%
5.00.4536%
10.00.2016%

Logical Workflow for Troubleshooting Unexpected Viability Results

start Unexpected Increase in Viability at Low this compound Dose q1 Is the effect seen with other viability assays? start->q1 path1 Yes q1->path1 path2 No q1->path2 res1 Likely a true biological (hormetic) effect. Consider time-course experiments. path1->res1 q2 Does this compound interact with the assay reagent in a cell-free system? path2->q2 path3 Yes q2->path3 path4 No q2->path4 res2 Assay artifact. Use an alternative viability assay. path3->res2 res3 Likely an assay-specific metabolic artifact. Confirm with a non-metabolic viability assay. path4->res3

Troubleshooting workflow for unexpected cell viability results.

Interpreting Apoptosis Assay Results (e.g., Annexin V/PI Staining)

Scenario: Treatment with this compound results in a significant population of Annexin V-positive and Propidium Iodide (PI)-negative cells (early apoptosis), but only a small increase in Annexin V-positive and PI-positive cells (late apoptosis/necrosis), even after prolonged incubation.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Cell Cycle Arrest Perform a cell cycle analysis (e.g., PI staining and flow cytometry) to determine if this compound is causing arrest at a specific phase (e.g., G2/M).[8]HDAC inhibitors are known to induce cell cycle arrest. Cells may be arrested and in the early stages of apoptosis but not progressing rapidly to late-stage apoptosis within the timeframe of the experiment.
Time-point Mismatch Conduct a time-course experiment, analyzing apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours).The kinetics of apoptosis can vary significantly between cell lines. The optimal time to observe late apoptosis may be later than your current experimental endpoint.
Phagocytosis of Apoptotic Cells If using a co-culture system or if cells are at a very high density, consider that apoptotic cells may be cleared by neighboring cells.While less common in standard in vitro cultures, at high confluency, some cell types can phagocytose apoptotic bodies, reducing the detectable late apoptotic population.
Cell Line Resistance Investigate the expression levels of key apoptotic proteins (e.g., Bcl-2 family members) in your cell line.The cell line may have an intrinsic resistance to progressing through the later stages of apoptosis due to overexpression of anti-apoptotic proteins or defects in the apoptotic machinery.

Signaling Pathway: this compound-Induced Apoptosis

This compound This compound HDACs HDACs This compound->HDACs inhibits Acetylation Increased Acetylation This compound->Acetylation Histones Histones HDACs->Histones deacetylates p53 p53 HDACs->p53 deacetylates p21 p21 p53->p21 activates Bax Bax p53->Bax activates Acetylation->Histones Acetylation->p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis A Cell Treatment with this compound B Histone Extraction (Acid Extraction) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (15% Gel) C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-Acetyl-H3) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Analysis (Densitometry) I->J

References

Adjusting Ivaltinostat treatment duration for optimal histone acetylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivaltinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving desired histone acetylation levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] Its mechanism of action involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on histone and non-histone proteins.[2][3] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which results in a more open chromatin structure and can modulate the expression of key genes, including tumor suppressor genes.[4][5]

Q2: How does this compound treatment affect histone acetylation?

A2: this compound treatment increases the levels of histone acetylation, particularly on histone H3 and H4.[1] Preclinical and clinical studies have shown that this compound can induce the accumulation of acetylated histones in cancer cells.[5][6] This hyperacetylation is a direct consequence of HDAC inhibition and is a key indicator of the drug's activity.

Q3: What are the recommended starting concentrations for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-line dependent and should be determined experimentally. However, based on preclinical studies, a starting range of 0.1 µM to 10 µM is recommended for most cancer cell lines.[1] It is advisable to perform a dose-response experiment to determine the IC50 value for your specific cell line.

Q4: How long does it take to observe an increase in histone acetylation after this compound treatment?

A4: An increase in histone acetylation can be observed in a time-dependent manner, with significant changes reported up to 24 hours of treatment.[1] However, the optimal treatment duration to achieve maximal histone acetylation with minimal cytotoxicity will vary depending on the cell type, this compound concentration, and the specific experimental goals. A time-course experiment is essential to determine the ideal treatment window for your studies.

Troubleshooting Guides

Issue 1: No significant increase in histone acetylation is observed after this compound treatment.

Potential Cause Troubleshooting Step
This compound concentration is too low. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your cell line.
Treatment duration is too short. Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal treatment window.
Issues with this compound stock solution. Ensure the this compound powder was properly dissolved in a suitable solvent (e.g., DMSO) and stored correctly according to the manufacturer's instructions. Prepare a fresh stock solution.[7]
Cell line is resistant to this compound. Some cancer cell lines may exhibit resistance to HDAC inhibitors.[8] Consider using a different cell line or a combination treatment approach.
Problem with the detection method. Verify the functionality of your histone acetylation detection assay (e.g., Western blot, ELISA) using a known positive control, such as Trichostatin A (TSA) or Sodium Butyrate.[9]

Issue 2: High levels of cell toxicity or death are observed.

Potential Cause Troubleshooting Step
This compound concentration is too high. Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your histone acetylation experiment to find a concentration that effectively inhibits HDACs without causing excessive cell death.
Treatment duration is too long. Shorten the treatment duration. A time-course experiment will help identify a time point where histone acetylation is maximal before significant toxicity occurs.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is not toxic to your cells (typically <0.1%). Run a vehicle control (cells treated with the solvent alone).[7]

Data Presentation

Table 1: Comparison of Methods for Quantifying Histone Acetylation

Method Principle Advantages Disadvantages
Western Blotting Separation of proteins by size, followed by detection with specific antibodies against acetylated histones.Widely available, provides information on specific histone modifications.[10]Semi-quantitative, requires larger amounts of sample material.[10]
ELISA (Enzyme-Linked Immunosorbent Assay) Capture of acetylated histones on an antibody-coated plate, followed by colorimetric or fluorometric detection.High sensitivity and specificity, quantitative results, suitable for high-throughput screening.[10][11]May not provide information on specific histone lysine residues unless using specific antibody kits.
Mass Spectrometry Identification and quantification of acetylated histone peptides based on their mass-to-charge ratio.Highly sensitive and specific, allows for the quantification of multiple acetylation sites simultaneously.[12][13]Requires specialized equipment and expertise.[10]
Flow Cytometry Intracellular staining with antibodies against acetylated histones followed by analysis of fluorescence intensity.Provides single-cell data, can be multiplexed with other markers.[14]Requires cell permeabilization, which can affect cell integrity.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.

  • Drug Preparation: Prepare a series of this compound dilutions in your cell culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 50 µM. Include a vehicle-only control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium.

  • Incubation: Incubate the cells for a fixed duration (e.g., 24 or 48 hours).

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT or similar cell viability assay to determine the IC50 value.

    • Histone Acetylation: In a parallel plate, lyse the cells and measure global histone acetylation levels using an ELISA kit or perform a Western blot for a specific acetylated histone mark (e.g., Acetyl-Histone H3).

  • Data Analysis: Plot the percentage of histone acetylation and cell viability against the log of the this compound concentration to determine the optimal concentration that maximizes acetylation while minimizing toxicity.

Protocol 2: Determining the Optimal Treatment Duration (Time-Course)

  • Cell Seeding: Plate your cells in multiple wells or plates to allow for harvesting at different time points.

  • Treatment: Treat the cells with the optimal concentration of this compound determined in Protocol 1.

  • Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Processing: At each time point, lyse the cells and prepare samples for your chosen histone acetylation detection method.

  • Analysis: Quantify the levels of histone acetylation at each time point.

  • Data Analysis: Plot the histone acetylation levels against time to identify the point of maximal acetylation. This will be your optimal treatment duration.

Visualizations

cluster_0 Mechanism of this compound Action This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits AcetylatedHistone Acetylated Histone Histone Histone Protein HDAC->Histone Deacetylates Chromatin Condensed Chromatin (Gene Repression) Histone->Chromatin OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistone->OpenChromatin

Caption: Mechanism of this compound-mediated histone acetylation.

Start Start: Determine Optimal This compound Treatment Duration DoseResponse 1. Perform Dose-Response Experiment (Protocol 1) Start->DoseResponse AnalyzeDR 2. Analyze IC50 and Histone Acetylation Levels DoseResponse->AnalyzeDR SelectConc 3. Select Optimal Concentration (Max Acetylation, Min Toxicity) AnalyzeDR->SelectConc TimeCourse 4. Perform Time-Course Experiment (Protocol 2) SelectConc->TimeCourse AnalyzeTC 5. Analyze Histone Acetylation at Each Time Point TimeCourse->AnalyzeTC SelectTime 6. Identify Time of Peak Acetylation AnalyzeTC->SelectTime End End: Optimal Treatment Duration Determined SelectTime->End

Caption: Experimental workflow for optimizing this compound treatment duration.

rect_node rect_node Start Unexpected Results? NoChange No Change in Acetylation? Start->NoChange HighToxicity High Cell Toxicity? Start->HighToxicity CheckConc Check this compound Concentration NoChange->CheckConc Yes ReduceConc Reduce Concentration HighToxicity->ReduceConc Yes CheckDuration Check Treatment Duration CheckConc->CheckDuration CheckStock Check Stock Solution CheckDuration->CheckStock ReduceDuration Reduce Duration ReduceConc->ReduceDuration CheckSolvent Check Solvent Toxicity ReduceDuration->CheckSolvent

Caption: Troubleshooting flowchart for this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Pan-HDAC Inhibitory Profiles of Ivaltinostat and Belinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-histone deacetylase (HDAC) inhibitory profiles of two prominent hydroxamate-based inhibitors, Ivaltinostat (CG-200745) and belinostat (PXD101). The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and oncology research endeavors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. Pan-HDAC inhibitors, which target multiple HDAC isoforms, have emerged as a promising class of anti-cancer agents. This compound and belinostat are both pan-HDAC inhibitors that have demonstrated potent anti-tumor activities. This guide delves into a detailed comparison of their inhibitory profiles against various HDAC isoforms and their impact on key cellular signaling pathways.

Pan-HDAC Inhibitory Profile: A Quantitative Comparison

The inhibitory potency of this compound and belinostat against a panel of HDAC isoforms is summarized in the table below. The data, presented as IC50 values, highlight the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%.

HDAC IsoformThis compound (CG-200745) IC50 (nM)Belinostat (PXD101) IC50 (nM)
Total HDACs Potent inhibitor[1]27[2]
Class I
HDAC1Data not available41[3]
HDAC2Data not available125[3]
HDAC3Data not available30[3]
HDAC8Data not available216[3]
Class II
HDAC4Data not available115[3]
HDAC6Data not available82[3]
HDAC7Data not available67[3]
HDAC9Data not available128[3]

Note: While this compound is a potent pan-HDAC inhibitor, specific IC50 values for each HDAC isoform are not as widely published in publicly available literature as they are for belinostat. Research indicates this compound inhibits the deacetylation of histone H3 and tubulin, comparable to belinostat[4].

Impact on Cellular Signaling Pathways

Both this compound and belinostat exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound has been shown to influence the following pathways:

  • p53 Pathway: this compound induces the accumulation of the tumor suppressor protein p53 and promotes its acetylation, leading to the transactivation of p53 target genes like p21, which is involved in cell cycle arrest.[5][6]

  • Hippo Pathway: This pathway is targeted by this compound through the induction of specific microRNAs, leading to anti-tumor effects in certain cancers.[7][8]

Belinostat has a broader reported impact on multiple signaling cascades:

  • p53 Pathway: Similar to this compound, belinostat can activate the p53 pathway, contributing to its pro-apoptotic effects.[9][10]

  • Hypoxia-Inducible Factor (HIF) Signaling: Belinostat has been shown to suppress HIF signaling, which is crucial for tumor adaptation to low-oxygen environments.

  • NF-κB Signaling: This pro-survival pathway can be inhibited by belinostat.

  • mTOR Signaling: Belinostat can disrupt the mTOR pathway, which is a central regulator of cell growth and proliferation.

  • Wnt, Notch, and Hedgehog Pathways: These developmental pathways, often dysregulated in cancer, are also modulated by belinostat.

  • TGFβ Signaling: Belinostat can reactivate the TGFβ signaling pathway, which can have tumor-suppressive functions.

Below are diagrams illustrating the general mechanism of HDAC inhibition and the key signaling pathways affected by these inhibitors.

HDAC_Inhibition_Mechanism General Mechanism of HDAC Inhibition cluster_0 Normal State cluster_1 Inhibited State HDAC Histone Deacetylase (HDAC) Histone Acetylated Histone HDAC->Histone Deacetylation DNA DNA OpenChromatin Open Chromatin (Gene Expression) Histone->OpenChromatin Remains Acetylated Chromatin Condensed Chromatin (Gene Silencing) DNA->Chromatin Compaction Inhibitor This compound / Belinostat Inhibitor->HDAC Inhibition TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: General mechanism of HDAC inhibition by this compound and belinostat.

Signaling_Pathways Key Signaling Pathways Modulated by this compound and Belinostat cluster_this compound This compound Targets cluster_Belinostat Belinostat Targets This compound This compound p53_I p53 Pathway This compound->p53_I Hippo Hippo Pathway This compound->Hippo Belinostat Belinostat p53_B p53 Pathway Belinostat->p53_B HIF HIF Signaling Belinostat->HIF NFkB NF-κB Signaling Belinostat->NFkB mTOR mTOR Signaling Belinostat->mTOR Wnt Wnt Pathway Belinostat->Wnt Notch Notch Pathway Belinostat->Notch Hedgehog Hedgehog Pathway Belinostat->Hedgehog TGFb TGFβ Signaling Belinostat->TGFb

Caption: Key signaling pathways affected by this compound and belinostat.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for characterizing compounds like this compound and belinostat. A common method is the in vitro HDAC inhibition assay using a fluorogenic substrate.

Objective: To determine the IC50 value of a test compound (this compound or belinostat) against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Test compounds (this compound, belinostat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and belinostat) in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • Enzyme Reaction:

    • Add the diluted test compounds or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add the recombinant HDAC enzyme to each well.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development:

    • Stop the enzymatic reaction by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

    • Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for complete development.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HDAC_Inhibition_Assay_Workflow Experimental Workflow for HDAC Inhibition Assay Start Start PrepCompounds Prepare Serial Dilutions of this compound/Belinostat Start->PrepCompounds AddReagents Add Compounds and HDAC Enzyme to Plate PrepCompounds->AddReagents AddSubstrate Add Fluorogenic HDAC Substrate AddReagents->AddSubstrate Incubate1 Incubate at 37°C AddSubstrate->Incubate1 AddDeveloper Add Developer Solution (e.g., Trypsin) Incubate1->AddDeveloper Incubate2 Incubate at 37°C AddDeveloper->Incubate2 ReadFluorescence Measure Fluorescence Incubate2->ReadFluorescence AnalyzeData Calculate % Inhibition and Determine IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for an in vitro HDAC inhibition assay.

Conclusion

Both this compound and belinostat are potent pan-HDAC inhibitors with significant anti-cancer properties. Belinostat has a well-documented inhibitory profile against a broad range of HDAC isoforms. While specific isoform data for this compound is less available, its potent pan-HDAC inhibitory activity is evident from cellular assays and its comparable effects to belinostat on histone and tubulin acetylation. The choice between these inhibitors for research and development may depend on the specific cancer type and the signaling pathways of interest. Further head-to-head studies detailing the isoform selectivity of this compound would be beneficial for a more complete comparative analysis.

References

Ivaltinostat Demonstrates Superior In Vivo Efficacy Over Other HDAC Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical in vivo data reveals that Ivaltinostat (also known as CG-200745 or CG-745), a novel pan-histone deacetylase (HDAC) inhibitor, exhibits superior anti-tumor activity compared to other HDAC inhibitors, including Vorinostat (SAHA). This guide provides a detailed head-to-head comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a hydroxamate-based pan-HDAC inhibitor, has shown potent activity against a range of cancer types in both in vitro and in vivo models.[1][2] Notably, direct comparative studies have highlighted its enhanced efficacy over the first-generation HDAC inhibitor, Vorinostat (SAHA).

Head-to-Head In Vivo Comparison: this compound vs. Vorinostat (SAHA)

A key in vivo study utilizing a non-small cell lung cancer (NSCLC) xenograft model demonstrated that this compound significantly reduced tumor volume compared to SAHA. While specific quantitative data from the primary literature is proprietary, the published findings consistently report this compound's superior performance in inhibiting tumor growth. In vitro studies further support these findings, showing this compound to be more effective at inhibiting cell viability and inducing apoptosis in NSCLC cell lines.[3][4]

Table 1: Comparison of Anti-Cancer Effects of this compound and SAHA in Non-Small Cell Lung Cancer (NSCLC) Cells

ParameterThis compound (CG-745)Vorinostat (SAHA)Reference
Cell Viability Inhibition More potent, dose-dependent reductionLess potent[4]
HDACs mRNA Expression Inhibition Greater reduction of HDAC1, 2, 3, & 8Moderate reduction of HDAC1, 2, 3, & 8[4]
Induction of Apoptosis Higher induction of cleaved PARP, caspase-3, -8, -9Lower induction of apoptotic markers[3]
Induction of ROS Significant, dose-dependent increaseModerate increase[3]
Mitochondrial Dysfunction Higher inductionLower induction[3]
In Vivo Tumor Volume Reduction Significantly greater reductionLess effective

Mechanistic Insights: The Role of p53 Acetylation

This compound's potent anti-tumor activity is, in part, attributed to its distinct mechanism of action involving the tumor suppressor protein p53. This compound treatment leads to the acetylation of p53 at lysine residues K320, K373, and K382.[5] This acetylation enhances p53's stability and transcriptional activity, leading to the upregulation of its target genes, including p21 (a cell cycle inhibitor) and MDM2 (a negative regulator of p53).[4][5] The induction of p21 contributes to cell cycle arrest, while the overall activation of the p53 pathway strongly promotes apoptosis in cancer cells.

In colon cancer cell lines, this compound was found to be five times more effective at acetylating histone H3 than Vorinostat, indicating a more potent enzymatic inhibition.[1]

G cluster_HDAC_Inhibition HDAC Inhibition cluster_Cellular_Effects Cellular Effects This compound This compound HDACs Histone Deacetylases This compound->HDACs Potent Inhibition Other_HDACis Other HDAC Inhibitors (e.g., Vorinostat) Other_HDACis->HDACs Inhibition Histone_Acetylation ↑ Histone Acetylation p53_Acetylation ↑ p53 Acetylation (K320, K373, K382) p53_Activation ↑ p53 Activation p53_Acetylation->p53_Activation p21_Expression ↑ p21 Expression p53_Activation->p21_Expression Apoptotic_Proteins ↑ Pro-Apoptotic Proteins (e.g., cleaved PARP, Caspases) p53_Activation->Apoptotic_Proteins Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Caption: this compound's Mechanism of Action.

Comparison with Other HDAC Inhibitors

While direct in vivo head-to-head studies are limited, preclinical data for other HDAC inhibitors such as Belinostat and Resminostat provide context for this compound's performance.

  • Belinostat (PXD101): In vivo studies in pancreatic cancer xenograft models have shown that Belinostat can significantly inhibit tumor growth. However, direct comparative data with this compound is not currently available in the public domain.

  • Resminostat: Preclinical data suggests that the in vivo efficacy of Resminostat is comparable to or higher than other approved HDAC inhibitors in certain models. Again, a direct comparison with this compound has not been published.

It is important to note that the efficacy of HDAC inhibitors can be highly dependent on the specific cancer type and the genetic background of the tumor.

Experimental Protocols

The following provides a generalized methodology for in vivo xenograft studies used to evaluate the efficacy of HDAC inhibitors. Specific parameters may vary between individual studies.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

  • Cell Culture: Human NSCLC cell lines (e.g., A549 or H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used.

  • Tumor Implantation: A suspension of 1-5 x 10^6 NSCLC cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups: Mice are randomized into treatment groups, including:

    • Vehicle control (e.g., saline or DMSO solution)

    • This compound (administered intravenously or orally at a specified dose and schedule)

    • Comparator HDAC inhibitor (e.g., SAHA, administered at a clinically relevant dose and schedule)

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to monitor toxicity), overall survival, and analysis of biomarkers from tumor tissue at the end of the study.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of differences between treatment groups.

G cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis A NSCLC Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice C->D E Treatment Groups: - Vehicle - this compound - Comparator HDACi D->E F Tumor Volume Measurement E->F Regular Monitoring G Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis F->G

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion

The available preclinical data strongly suggests that this compound is a highly potent HDAC inhibitor with superior in vivo anti-tumor efficacy compared to Vorinostat (SAHA) in non-small cell lung cancer models. Its distinct mechanism of action, involving potent p53 acetylation, provides a strong rationale for its continued development in oncology. Further head-to-head in vivo studies against a broader range of HDAC inhibitors are warranted to fully elucidate its comparative therapeutic potential across various cancer types.

References

Synergistic Interaction of Ivaltinostat and Capecitabine: A Comprehensive Evaluation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides an in-depth analysis of the synergistic interaction between the histone deacetylase (HDAC) inhibitor Ivaltinostat (also known as CG-200745) and the fluoropyrimidine pro-drug capecitabine. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale and clinical development of this combination therapy.

Introduction

This compound is a potent, orally active pan-HDAC inhibitor that has been shown to induce apoptosis and inhibit the deacetylation of histone H3 and tubulin. By altering chromatin structure, this compound can modulate the expression of genes involved in cell cycle regulation and tumor suppression. Capecitabine is an orally administered chemotherapeutic agent that is enzymatically converted to 5-fluorouracil (5-FU) preferentially in tumor tissue. 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase and the misincorporation of its metabolites into DNA and RNA. The combination of these two agents is being actively investigated, with preclinical data suggesting a synergistic anti-tumor effect.

Preclinical Validation of Synergy

While extensive preclinical data on the synergistic interaction between this compound and capecitabine in pancreatic cancer models has been cited in numerous clinical trial publications, the primary data from these specific studies is not yet publicly available. However, a 2017 study in Cancer Letters provides quantitative evidence of synergy between this compound and 5-fluorouracil (the active metabolite of capecitabine) in cholangiocarcinoma cell lines.

In Vitro Synergy in Cholangiocarcinoma

A key study investigated the anti-proliferative effects of this compound in combination with 5-FU in cholangiocarcinoma cell lines. The synergy of this combination was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 is indicative of a synergistic interaction.

Cell LineDrug CombinationKey FindingReference
Cholangiocarcinoma CellsThis compound (CG200745) + 5-FluorouracilCombination Index (CI) < 1[1]

This finding demonstrates that this compound can enhance the cytotoxic effects of 5-FU in a synergistic manner in this cancer type. The proposed mechanism for this synergy often involves the HDAC inhibitor-mediated downregulation of thymidylate synthase, a key target of 5-FU.

Experimental Protocols

Cell Viability Assay and Synergy Analysis (based on the cholangiocarcinoma study)

  • Cell Culture: Cholangiocarcinoma cell lines were cultured in appropriate media and conditions.

  • Drug Treatment: Cells were treated with a dose range of this compound, 5-fluorouracil, or the combination of both for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Synergy Calculation: The dose-effect curves for each drug and the combination were used to calculate the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CalcuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mechanistic Rationale for Synergy

The synergistic interaction between a pan-HDAC inhibitor like this compound and a fluoropyrimidine like capecitabine is supported by several mechanistic hypotheses.

This compound This compound (HDAC Inhibitor) HDACs Histone Deacetylases (HDACs) This compound->HDACs inhibits Chromatin Chromatin Relaxation This compound->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TS_down ↓ Thymidylate Synthase (TS) Expression GeneExpression->TS_down Apoptosis_up ↑ Pro-apoptotic Gene Expression GeneExpression->Apoptosis_up Synergy Synergistic Tumor Cell Death TS_down->Synergy Apoptosis_up->Synergy Capecitabine Capecitabine FU 5-Fluorouracil (5-FU) Capecitabine->FU converts to TS_inhibit TS Inhibition FU->TS_inhibit DNA_RNA_damage DNA/RNA Damage FU->DNA_RNA_damage TS_inhibit->Synergy DNA_RNA_damage->Synergy

Caption: Proposed Mechanisms of this compound and Capecitabine Synergy.

Clinical Evaluation in Pancreatic Cancer

The combination of this compound and capecitabine is currently under investigation in a Phase 1b/2 clinical trial for patients with metastatic pancreatic adenocarcinoma (NCT05249101).[2][3][4] This study aims to build upon the preclinical evidence of synergy and evaluate the safety and efficacy of this combination in a clinical setting.

Clinical Trial Workflow (NCT05249101)

cluster_phase1b Phase 1b: Dose Escalation cluster_phase2 Phase 2: Randomized Comparison P1_Patients Metastatic Pancreatic Cancer Patients (n=18) P1_Dosing This compound (3 dose levels) + Fixed Dose Capecitabine P1_Patients->P1_Dosing P1_Endpoint Determine Recommended Phase 2 Dose (RP2D) & Assess Safety P1_Dosing->P1_Endpoint P2_Patients Metastatic Pancreatic Cancer Patients (n=52) P1_Endpoint->P2_Patients Inform Randomization Randomization (1:1) P2_Patients->Randomization ArmA Arm A: This compound (RP2D) + Capecitabine Randomization->ArmA ArmB Arm B: Capecitabine Monotherapy Randomization->ArmB P2_Endpoint Primary Endpoint: Progression-Free Survival (PFS) ArmA->P2_Endpoint ArmB->P2_Endpoint

Caption: Workflow of the Phase 1b/2 Clinical Trial (NCT05249101).

Phase 1b Preliminary Results

The Phase 1b portion of the study has been completed, establishing the recommended Phase 2 dose (RP2D) of this compound. The combination was found to be generally well-tolerated.

MetricResultReference
Number of Patients28[5]
Most Common Adverse Events (Grade 1-2)Fatigue, Nausea, Palmar-plantar erythrodysesthesias, Constipation, Diarrhea[5]
Stable Disease Rate65%[5]
Recommended Phase 2 Dose (this compound)250 mg/m²[5]

Comparison with an Alternative: Capecitabine Monotherapy

The ongoing Phase 2 part of the clinical trial directly compares the this compound and capecitabine combination against capecitabine monotherapy. This will provide a direct assessment of the clinical benefit of adding this compound. Capecitabine is a standard-of-care agent in various solid tumors, including pancreatic cancer, often used in combination with other cytotoxic agents. The rationale for the combination therapy is that this compound will synergistically enhance the anti-tumor activity of capecitabine, leading to improved patient outcomes compared to capecitabine alone.

Conclusion

The combination of this compound and capecitabine is a promising therapeutic strategy. Preclinical data in cholangiocarcinoma provides quantitative evidence of a synergistic interaction. The ongoing Phase 1b/2 clinical trial in pancreatic cancer has demonstrated a manageable safety profile and preliminary signs of clinical activity. The results of the randomized Phase 2 portion of this study are eagerly awaited to definitively establish the clinical benefit of this combination therapy.

References

Ivaltinostat: An Analysis of Cross-Resistance Potential in HDACi-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ivaltinostat's potential for cross-resistance in cell lines resistant to other histone deacetylase inhibitors (HDACis). While direct experimental studies on this compound in cell lines with pre-existing resistance to other HDACis are not yet available in published literature, this guide synthesizes preclinical data on this compound's mechanism and efficacy in other resistant models, alongside known cross-resistance patterns of other HDAC inhibitors.

Executive Summary

This compound (formerly CG200745) is a potent, pan-HDAC inhibitor that has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2] A key question for its clinical development and positioning is its efficacy in tumors that have acquired resistance to other HDACis. This guide explores this question by examining indirect evidence from studies on this compound in chemoresistant models and by drawing parallels with established cross-resistance profiles of other drugs in its class.

Comparative Analysis of this compound and Other HDAC Inhibitors

This compound's profile suggests it may have activity in certain contexts of drug resistance. As a pan-HDAC inhibitor, it targets multiple HDAC enzymes, which could potentially circumvent resistance mechanisms that are specific to more selective HDACis.[3] Preclinical studies have shown that this compound can enhance the sensitivity of gemcitabine-resistant pancreatic cancer cells to gemcitabine, indicating its ability to overcome some drug resistance pathways.[4]

However, studies on other HDAC inhibitors have revealed patterns of cross-resistance. For instance, cells resistant to the hydroxamate-based HDACi Vorinostat have shown cross-resistance to other hydroxamates like Panobinostat but not to structurally different classes like the benzamide Entinostat or the cyclic peptide Romidepsin. Similarly, resistance to Belinostat has been associated with cross-resistance to Romidepsin, Panobinostat, and Vorinostat.[5] This suggests that the mechanism of acquired resistance can determine the spectrum of cross-resistance.

The following table provides an indirect comparison based on available data.

FeatureThis compoundVorinostat (Hydroxamate)Belinostat (Hydroxamate)Romidepsin (Cyclic Peptide)Entinostat (Benzamide)
Class Hydroxamate-based Pan-HDACiHydroxamate-based Pan-HDACiHydroxamate-based Pan-HDACiCyclic Peptide Class I-selective HDACiBenzamide Class I-selective HDACi
Direct Cross-Resistance Data in HDACi-R Cells Not AvailableCross-resistance to other hydroxamates observed.Cross-resistance to other hydroxamates and Romidepsin observed.[5]Resistance may not confer cross-resistance to benzamides.Resistance may not confer cross-resistance to hydroxamates or cyclic peptides.
Activity in Other Resistant Models Overcomes gemcitabine resistance in pancreatic cancer cell lines.[4]Sensitizes cancer cells to DNA-damaging agents.---
Mechanism of Action Pan-HDAC inhibition, leading to histone hyperacetylation and induction of tumor suppressor genes like p53.[3]Pan-HDAC inhibition.Pan-HDAC inhibition.Selective inhibition of HDAC1 and HDAC2.Selective inhibition of HDAC1, HDAC2, and HDAC3.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Drug Treatment: Treat the cells with serial dilutions of this compound or other HDACis for 48-72 hours. Include a vehicle-treated control group.[4][6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the vehicle-treated control.

Western Blot for Histone Acetylation

This protocol is used to confirm the mechanism of action of HDAC inhibitors by measuring the acetylation of histones.

  • Protein Extraction: Treat cells with the HDAC inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel and separate by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.[12][13] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total histone H3 or β-actin as a loading control.[13]

Visualizations

Experimental Workflow for Cross-Resistance Study

G cluster_0 Development of Resistant Cell Line cluster_1 Cross-Resistance Assessment cluster_2 Mechanism Analysis A Parental Cell Line B Chronic Exposure to HDACi (e.g., Vorinostat) A->B C Selection of Resistant Clones B->C D HDACi-Resistant Cell Line C->D E Treat with this compound and other HDACis D->E H Treat with this compound D->H F Cell Viability Assay (MTT) E->F G Determine IC50 Values F->G I Western Blot for Acetyl-Histone H3/H4 H->I J Gene Expression Analysis H->J

Caption: Workflow for generating and evaluating HDACi-resistant cell lines for cross-resistance to this compound.

Generalized HDACi Resistance Signaling Pathway

G cluster_0 Drug Action cluster_1 Cellular Effects cluster_2 Resistance Mechanisms HDACi HDAC Inhibitor (e.g., this compound) HDAC HDACs HDACi->HDAC Inhibition Histone_Ac Histone Hyperacetylation HDAC->Histone_Ac Deacetylation TSG Tumor Suppressor Gene Expression Histone_Ac->TSG Apoptosis Apoptosis TSG->Apoptosis Efflux Increased Drug Efflux (e.g., ABC Transporters) Efflux->HDACi Reduces intracellular concentration Anti_Apoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptosis->Apoptosis Inhibits HDAC_Mutation HDAC Mutation or Overexpression HDAC_Mutation->HDACi Reduces binding

Caption: Potential mechanisms of resistance to HDAC inhibitors leading to reduced apoptosis.

References

Meta-analysis of Ivaltinostat Combination Therapies in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ivaltinostat, a novel histone deacetylase (HDAC) inhibitor, is showing promise in early-phase clinical trials when used in combination with standard-of-care chemotherapies for the treatment of advanced solid tumors, particularly pancreatic adenocarcinoma. This guide provides a comparative analysis of the available clinical trial data for two distinct this compound combination regimens, summarizing quantitative outcomes, detailing experimental protocols, and visualizing key biological and procedural pathways.

Quantitative Data Summary

The clinical development of this compound in combination therapies has primarily focused on two regimens targeting metastatic pancreatic adenocarcinoma. The following tables summarize the key efficacy and safety findings from these studies.

Table 1: Comparison of Clinical Trial Outcomes for this compound Combination Therapies

ParameterThis compound + Gemcitabine + Erlotinib (Phase I/II)[1][2]This compound + Capecitabine (Phase Ib/II - NCT05249101)[3][4][5]
Indication Untreated Locally Advanced or Metastatic Pancreatic AdenocarcinomaMetastatic Pancreatic Adenocarcinoma (maintenance therapy after first-line fluoropyrimidine-based chemotherapy)
Primary Endpoint Objective Response Rate (ORR)Recommended Phase 2 Dose (RP2D) of this compound (Phase Ib), Efficacy (Phase II)
Objective Response Rate (ORR) 25.0% (in 16 evaluable patients)Data from Phase II not yet mature
Disease Control Rate (DCR) 93.8% (in 16 evaluable patients)65% (Stable Disease or No Evidence of Disease in 28 Phase Ib patients)[5]
Median Overall Survival (OS) 8.6 months (95% CI: 5.3-11.2)Data from Phase II not yet mature
Median Progression-Free Survival (PFS) 5.3 months (95% CI: 3.7-5.8)Data from Phase II not yet mature
Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) 250 mg/m² (MTD)[1][2]250 mg/m² (RP2D)[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is crucial for the interpretation of the results and for designing future studies.

This compound in Combination with Gemcitabine and Erlotinib (Phase I/II)

This single-arm study was designed to evaluate the safety and efficacy of this compound when added to a standard gemcitabine and erlotinib regimen in patients with previously untreated advanced pancreatic ductal adenocarcinoma.[1][2]

  • Phase I (Dose Escalation):

    • A 3+3 dose-escalation design was used to determine the Maximum Tolerated Dose (MTD) of this compound.[1]

    • Patients received this compound intravenously on days 1, 8, and 15 of a 28-day cycle.[1][2]

    • Gemcitabine was administered at a fixed dose of 1000 mg/m² intravenously on days 1, 8, and 15.[1][2]

    • Erlotinib was given orally at a fixed dose of 100 mg/day.[1][2]

    • The initial dose of this compound was 187.5 mg/m² and was escalated to 250 mg/m² and 312.5 mg/m².[1]

  • Phase II:

    • Patients received the MTD of this compound (250 mg/m²) determined in Phase I, in combination with the same fixed doses of gemcitabine and erlotinib for six cycles.[1][2]

    • The primary endpoint was the Objective Response Rate (ORR).[1][2]

    • Secondary endpoints included Overall Survival (OS), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[1][2]

This compound in Combination with Capecitabine (Phase Ib/II - NCT05249101)

This study is a two-part trial evaluating this compound with capecitabine as maintenance therapy for patients with metastatic pancreatic adenocarcinoma whose disease has not progressed on first-line fluoropyrimidine-based chemotherapy.[3][4]

  • Phase Ib (Dose Escalation):

    • The primary objective was to determine the Recommended Phase 2 Dose (RP2D) of this compound in combination with a fixed dose of capecitabine.[3][4]

    • Three dose levels of this compound (60, 125, and 250 mg/m²) were studied in cohorts of up to 6 patients each.[4]

    • This compound was administered as an intravenous infusion once a week for two weeks, followed by a one-week rest period within a 21-day cycle.[3]

    • Capecitabine was administered orally at a fixed dose of 1000 mg/m² twice daily on days 1 to 14 of the 21-day cycle.[3][4]

  • Phase II (Randomized):

    • Patients are randomized in a 1:1 ratio to receive either this compound (at the RP2D of 250 mg/m²) plus capecitabine or capecitabine monotherapy.[3][4]

    • The treatment schedule for both arms follows the 21-day cycle established in Phase Ib.[3][4]

    • Tumor response is assessed every 6 weeks up to Cycle 10, and then every 9 weeks thereafter, using RECIST v1.1 criteria.[4]

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the described clinical trials.

Ivaltinostat_Mechanism_of_Action cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Cellular Effects This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation TSG_Expression Increased Tumor Suppressor Gene Expression (e.g., p53) Histone_Acetylation->TSG_Expression Hippo_Pathway Modulation of Hippo Pathway Histone_Acetylation->Hippo_Pathway Apoptosis Apoptosis TSG_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Hippo_Pathway->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Proposed mechanism of action for this compound as an HDAC inhibitor.

Ivaltinostat_Gemcitabine_Erlotinib_Trial_Workflow cluster_phase1 Phase I: Dose Escalation (3+3 Design) cluster_phase2 Phase II: Efficacy Evaluation P1_Start Enrollment of Patients with Untreated Advanced Pancreatic Cancer P1_Dose1 Cohort 1: This compound 187.5 mg/m² + Gemcitabine + Erlotinib P1_Start->P1_Dose1 P1_Dose2 Cohort 2: This compound 250 mg/m² + Gemcitabine + Erlotinib P1_Dose1->P1_Dose2 P1_Dose3 Cohort 3: This compound 312.5 mg/m² + Gemcitabine + Erlotinib P1_Dose2->P1_Dose3 P1_MTD Determine Maximum Tolerated Dose (MTD) P1_Dose3->P1_MTD P2_Treatment Treat with this compound at MTD + Gemcitabine + Erlotinib (6 cycles) P1_MTD->P2_Treatment MTD = 250 mg/m² P2_Start Enroll New Cohort of Patients P2_Start->P2_Treatment P2_Endpoint Primary Endpoint: Objective Response Rate (ORR) P2_Treatment->P2_Endpoint

Caption: Workflow for the Phase I/II trial of this compound with Gemcitabine and Erlotinib.

Ivaltinostat_Capecitabine_Trial_Workflow cluster_phase1b Phase Ib: Dose Escalation cluster_phase2 Phase II: Randomized Comparison P1b_Start Enrollment of Patients with Metastatic Pancreatic Cancer (Post-First Line Chemo) P1b_Dose1 Cohort 1: This compound 60 mg/m² + Capecitabine P1b_Start->P1b_Dose1 P1b_Dose2 Cohort 2: This compound 125 mg/m² + Capecitabine P1b_Dose1->P1b_Dose2 P1b_Dose3 Cohort 3: This compound 250 mg/m² + Capecitabine P1b_Dose2->P1b_Dose3 P1b_RP2D Determine Recommended Phase 2 Dose (RP2D) P1b_Dose3->P1b_RP2D P2_ArmA Arm A: This compound (at RP2D) + Capecitabine P1b_RP2D->P2_ArmA RP2D = 250 mg/m² P2_Randomization Randomize Patients (1:1) P2_Randomization->P2_ArmA P2_ArmB Arm B: Capecitabine Monotherapy P2_Randomization->P2_ArmB P2_Endpoint Primary Endpoint: Efficacy Comparison P2_ArmA->P2_Endpoint P2_ArmB->P2_Endpoint

Caption: Workflow for the Phase Ib/II trial of this compound with Capecitabine (NCT05249101).

References

Comparative Toxicity Profiles of Ivaltinostat and Other Pan-HDAC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the novel pan-histone deacetylase (HDAC) inhibitor, Ivaltinostat, and other established pan-HDAC inhibitors, including Vorinostat, Panobinostat, Belinostat, and Romidepsin. The information is compiled from clinical trial data to support informed decision-making in research and drug development.

Overview of Pan-HDAC Inhibitor Toxicity

Pan-HDAC inhibitors are a class of epigenetic drugs that have shown efficacy in treating various cancers, particularly hematological malignancies.[1][2] By inhibiting the activity of multiple HDAC enzymes, these agents alter the acetylation status of both histone and non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[2][3] However, their broad activity also contributes to a characteristic set of adverse effects. Common toxicities associated with this class of drugs include fatigue, gastrointestinal disturbances (nausea, vomiting, diarrhea), and hematological toxicities such as thrombocytopenia and neutropenia.[4][5] While the toxicity profiles are generally similar across different pan-HDAC inhibitors, the incidence and severity of specific adverse events can vary.[4]

Comparative Toxicity Data

The following tables summarize the incidence of common and severe adverse events (Grade 3/4) reported in key clinical trials for this compound and other pan-HDAC inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, disease settings, and treatment regimens.

Table 1: Common Adverse Events (All Grades, >20% Incidence) of Pan-HDAC Inhibitors
Adverse EventThis compound (NCT05249101)¹[6][7]Vorinostat (VANTAGE-014)²[8]Panobinostat (PANORAMA 1)³[9][10][11]Belinostat (CLN-19)⁴[12][13][14]Romidepsin (NCI-1312)⁵[15][16]
Fatigue/Asthenia 53.6%16% (Grade 3/4)24% (Grade 3/4)>25%>25%
Nausea 50.0%->25%>25%56%
Diarrhea 35.7%-26% (Grade 3/4)--
Vomiting -->25%>25%-
Anorexia ----Common
Thrombocytopenia --67% (Grade 3/4)>25%61%
Neutropenia --35% (Grade 3/4)>25%56%
Anemia --->25%-
Pyrexia --->25%-
Palmar-Plantar Erythrodysesthesia 42.9%----
Constipation 32.1%----
ECG T-wave changes ----64%

¹Data from a Phase 1b study of this compound in combination with capecitabine in patients with metastatic pancreatic adenocarcinoma. ²Data from a Phase 3 trial of Vorinostat in patients with advanced malignant pleural mesothelioma. ³Data from a Phase 3 trial of Panobinostat in combination with bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma. ⁴Data from a Phase 2 trial of Belinostat in patients with relapsed or refractory peripheral T-cell lymphoma. ⁵Data from a pivotal trial of Romidepsin in patients with peripheral T-cell lymphoma.

Table 2: Grade 3/4 Adverse Events of Pan-HDAC Inhibitors
Adverse EventThis compound (NCT05249101)¹[7]Vorinostat (NCI Trial #6862)²[17]Panobinostat (PANORAMA 1)³[9][10][11]Belinostat (CLN-19)⁴[12][13][14]Romidepsin (Monotherapy Meta-Analysis)⁵[18]
Neutropenia 21.4% (G3), 3.6% (G4)-35%6.2%27%
Anemia 14.3% (G3)--10.8%-
Thrombocytopenia 3.6% (G4)-67%7%-
Lymphopenia --53%-46%
Granulocytopenia ----28%
Fatigue/Asthenia --24%--
Diarrhea 10.7% (G3)-26%--
Abdominal Pain 10.7% (G3)----
Dyspnea ---6.2%-
Peripheral Neuropathy --18%--

¹Data from a Phase 1b study of this compound in combination with capecitabine in patients with metastatic pancreatic adenocarcinoma. ²Data from a trial of Vorinostat in patients with advanced prostate cancer. 48% of patients experienced grade 3/4 toxicities. ³Data from a Phase 3 trial of Panobinostat in combination with bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma. ⁴Data from a Phase 2 trial of Belinostat in patients with relapsed or refractory peripheral T-cell lymphoma. ⁵Data from a meta-analysis of Romidepsin monotherapy in peripheral T-cell lymphoma.

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of pan-HDAC inhibitor toxicity and efficacy.

Clinical Trial Design and Safety Assessment
  • Study Design: The clinical trials referenced are typically multi-center, open-label, or double-blind studies with dose-escalation (Phase 1) and expansion cohorts (Phase 2/3). For instance, the this compound NCT05249101 study is a Phase 1b/2 trial with a 3+3 dose-escalation design in the initial phase to determine the recommended Phase 2 dose (RP2D).[6][19]

  • Patient Population: Patients enrolled in these trials typically have advanced or refractory cancers and have received prior therapies.[12][13][14]

  • Dosing and Administration:

    • This compound: Administered intravenously. In the NCT05249101 trial, it was given weekly on days 1 and 8 of a 21-day cycle in combination with oral capecitabine.[7]

    • Vorinostat: Typically administered orally, for example, 400 mg once daily.[20]

    • Panobinostat: Administered orally, for instance, 20 mg on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle.[10]

    • Belinostat: Administered as a 30-minute intravenous infusion at a dose of 1,000 mg/m² on days 1-5 of a 21-day cycle.[14]

    • Romidepsin: Administered as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[15]

  • Safety Evaluation: Adverse events (AEs) are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Safety assessments include regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology and serum chemistry).[21] Dose-limiting toxicities (DLTs) are evaluated during the initial cycles of treatment to determine the maximum tolerated dose (MTD).[7]

Preclinical Toxicity and Efficacy Assays
  • Cell Viability Assays (e.g., MTT, AlamarBlue):

    • Principle: These colorimetric or fluorometric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

    • Protocol Outline:

      • Cancer cell lines are seeded in 96-well plates.

      • Cells are treated with a range of concentrations of the HDAC inhibitor for a specified period (e.g., 72 hours).

      • A reagent (e.g., MTT or AlamarBlue) is added to each well.

      • After incubation, the absorbance or fluorescence is measured using a microplate reader.

      • The results are used to calculate the half-maximal inhibitory concentration (IC50) or lethal dose (LD50).[22][23]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry):

    • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

    • Protocol Outline:

      • Cells are treated with the HDAC inhibitor.

      • Both adherent and floating cells are collected and washed.

      • Cells are resuspended in a binding buffer containing Annexin V-FITC and PI.

      • After incubation in the dark, the cells are analyzed by flow cytometry.[24][25][26]

  • HDAC Activity Assays:

    • Principle: These assays measure the enzymatic activity of HDACs, often using a fluorogenic substrate.

    • Protocol Outline (Cell-Based):

      • Cells are seeded in a 96-well plate.

      • A cell-permeable, fluorogenic HDAC substrate is added to the cells along with the test inhibitor.

      • After incubation, a developer solution is added to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.

      • Fluorescence is measured with a fluorometer.[27]

Signaling Pathways and Experimental Workflows

Pan-HDAC inhibitors exert their effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key mechanisms and experimental workflows.

HDAC_Inhibitor_Mechanism cluster_drug Pan-HDAC Inhibitor (e.g., this compound) cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes HDACi HDACi HDAC_Enzymes HDAC Enzymes (Class I, II, IV) HDACi->HDAC_Enzymes Inhibition Acetylation Increased Acetylation (Histones & Non-Histone Proteins) HDAC_Enzymes->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression DNA_Damage_Repair Inhibition of DNA Damage Repair Acetylation->DNA_Damage_Repair Affects Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21 induction) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (e.g., via Bim, p53) Gene_Expression->Apoptosis

Caption: General mechanism of action of pan-HDAC inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Clinical Trial) Cell_Culture Cancer Cell Lines HDACi_Treatment Treatment with Pan-HDAC Inhibitor Cell_Culture->HDACi_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) HDACi_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) HDACi_Treatment->Apoptosis_Assay Activity_Assay HDAC Activity Assay HDACi_Treatment->Activity_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Patient_Enrollment Patient Enrollment (Advanced Cancer) Drug_Administration Drug Administration (Dose Escalation) Patient_Enrollment->Drug_Administration Safety_Monitoring Safety Monitoring (AEs, DLTs) Drug_Administration->Safety_Monitoring Efficacy_Evaluation Efficacy Evaluation (e.g., RECIST) Drug_Administration->Efficacy_Evaluation Toxicity_Profile Toxicity Profile Determination Safety_Monitoring->Toxicity_Profile MTD_RP2D MTD/RP2D Determination Safety_Monitoring->MTD_RP2D

Caption: Preclinical and clinical experimental workflow for pan-HDAC inhibitors.

Conclusion

References

Evaluating Ivaltinostat in Combination with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated anticancer effects in various solid tumors.[1][2] While clinical data for this compound in direct combination with immunotherapy is not yet available, the broader class of pan-HDAC inhibitors has shown significant promise in enhancing anti-tumor immune responses. This guide evaluates the potential efficacy of this compound in combination with immunotherapy by comparing it with other pan-HDAC inhibitors, namely Belinostat, Panobinostat, and Vorinostat, for which preclinical and clinical data in immunotherapeutic combinations exist. We will delve into their mechanisms of action, summarize key experimental findings, and provide detailed experimental protocols to inform future research and clinical trial design.

Introduction: The Rationale for Combining HDAC Inhibitors with Immunotherapy

HDAC inhibitors represent a class of epigenetic-modifying agents that can alter gene expression patterns in cancer cells.[3] This modulation can lead to a variety of anti-tumor effects, including the induction of apoptosis and cell cycle arrest.[3] More recently, the immunomodulatory functions of HDAC inhibitors have garnered significant attention.[4] Preclinical studies have shown that HDAC inhibitors can enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors, through several mechanisms:[5]

  • Increased Antigen Presentation: Upregulation of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, leading to enhanced recognition by T cells.

  • Modulation of the Tumor Microenvironment (TME): Altering the cytokine milieu and influencing the function of various immune cells within the TME.

  • Enhanced T-cell Function: Promoting the activity of cytotoxic T lymphocytes.

This compound, as a pan-HDAC inhibitor, is hypothesized to share these immunomodulatory properties, making it a promising candidate for combination therapy with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies.

Comparative Analysis of Pan-HDAC Inhibitors in Combination with Immunotherapy

Due to the absence of direct clinical data for this compound with immunotherapy, this section will focus on preclinical and clinical findings for three other pan-HDAC inhibitors: Belinostat, Panobinostat, and Vorinostat. This comparative analysis will provide a framework for predicting the potential efficacy and mechanistic underpinnings of a future this compound-immunotherapy combination.

Preclinical Evidence
HDAC Inhibitor Combination Agent Tumor Model Key Findings Reference
Belinostat Anti-CTLA-4Murine Hepatocellular Carcinoma (Hepa129)- Significantly improved anti-tumor activity compared to either agent alone.- Enhanced IFN-γ production by anti-tumor T-cells.- Decreased regulatory T-cells (Tregs).- Upregulation of PD-L1 on tumor antigen-presenting cells.[5][6]
Panobinostat Daratumumab (anti-CD38 mAb)Multiple Myeloma (MM1.S cell line and primary patient cells)- Induced upregulation of CD38 on myeloma cells.- Significantly increased Daratumumab-mediated antibody-dependent cellular cytotoxicity (ADCC).[4][7]
Clinical Evidence
HDAC Inhibitor Combination Agent Cancer Type Phase Key Efficacy Data Reference
Vorinostat Pembrolizumab (anti-PD-1)Relapsed/Refractory Classical Hodgkin LymphomaI- Overall Response Rate (ORR): 72%- Complete Response (CR) Rate: 34%- ORR in patients refractory to prior PD-1 blockade: 56%[8][9]

Experimental Protocols

Preclinical Study: Belinostat with Anti-CTLA-4 in a Murine Hepatocellular Carcinoma Model

Objective: To evaluate the in vivo anti-tumor efficacy of Belinostat in combination with an anti-CTLA-4 antibody.

Animal Model: C3H mice.

Tumor Cell Line: Hepa129 murine hepatocellular carcinoma cells.

Experimental Groups:

  • Control (Vehicle)

  • Belinostat alone

  • Anti-CTLA-4 antibody alone

  • Belinostat + Anti-CTLA-4 antibody

Treatment Protocol:

  • Tumor Induction: 1 x 10^6 Hepa129 cells were injected subcutaneously into the flank of C3H mice.[5]

  • Treatment Initiation: Treatment commenced when tumors reached a diameter of 5 mm.[5]

  • Belinostat Administration: 90 mg/kg administered intraperitoneally (i.p.) daily for 3 weeks.[5]

  • Anti-CTLA-4 Administration: 50 µ g/mouse administered i.p. on days 0 and 7.[5]

Efficacy Assessment:

  • Tumor volume was measured regularly using the formula: V = (length × width^2)/2.[5]

  • At the end of the study, spleens were harvested for immunological analysis.

Immunological Analysis:

  • Flow Cytometry: Splenocytes were stained with antibodies against CD4, CD8, and FoxP3 to identify and quantify T-cell subsets, including regulatory T-cells.

  • IFN-γ ELISPOT Assay: Splenocytes were co-cultured with irradiated Hepa129 tumor cells to measure the frequency of tumor-specific IFN-γ-producing T-cells.[5]

Preclinical Study: Panobinostat with Daratumumab in Multiple Myeloma

Objective: To assess the ability of Panobinostat to enhance the anti-myeloma activity of the anti-CD38 monoclonal antibody, Daratumumab.

Cell Lines: MM1.S multiple myeloma cell line and primary myeloma cells from patients.

Experimental Protocol:

  • Cell Treatment: MM1.S cells or primary myeloma cells were treated with Panobinostat (10-25 nM) for 24-72 hours.[4]

  • Flow Cytometry for CD38 Expression: Cells were stained with a fluorescently labeled anti-CD38 antibody to quantify the surface expression of CD38 by mean fluorescence intensity (MFI).[4]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:

    • Panobinostat-treated or untreated myeloma cells (target cells) were incubated with human peripheral blood mononuclear cells (PBMCs) as effector cells at an effector to target ratio of 25:1.[4]

    • Daratumumab (1-50 µg/mL) or an isotype control antibody was added to the co-culture.[4]

    • Cell lysis (cytotoxicity) was measured at 4 and 20 hours.[4]

Clinical Trial: Vorinostat with Pembrolizumab in Hodgkin Lymphoma (NCT03150329)

Objective: To evaluate the safety and efficacy of Vorinostat in combination with Pembrolizumab in patients with relapsed or refractory classical Hodgkin Lymphoma.

Study Design: Phase I, open-label, dose-escalation and dose-expansion study.[8][10]

Patient Population: Adult patients with relapsed or refractory classical Hodgkin Lymphoma who had received at least one prior line of therapy and were ineligible for transplantation.[8]

Treatment Regimen:

  • Vorinostat: Administered orally at 100 mg twice daily (Dose Level 1) or 200 mg twice daily (Dose Level 2) on days 1-5 and 8-12 of each 21-day cycle.[8] The recommended phase 2 dose (RP2D) was determined to be 200 mg twice daily.[8]

  • Pembrolizumab: 200 mg administered intravenously on day 1 of each 21-day cycle.[8]

  • Treatment Duration: Up to 2 years.[8]

Efficacy Endpoints:

  • Primary: Safety and determination of the RP2D.[8]

  • Secondary: Overall Response Rate (ORR), Complete Response (CR) Rate, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[10]

Response Assessment:

  • Tumor responses were assessed by investigators according to the 2014 Lugano Classification.[11]

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

cluster_HDACi_MoA HDAC Inhibitor Mechanism of Action HDACi This compound / Pan-HDAC Inhibitor HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibition Acetylation Increased Histone Acetylation HDACi->Acetylation Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Histones->Chromatin RelaxedChromatin Relaxed Chromatin Structure Acetylation->RelaxedChromatin GeneExpression Altered Gene Expression RelaxedChromatin->GeneExpression TumorEffects Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest) GeneExpression->TumorEffects cluster_Immuno_MoA HDACi and Immunotherapy Synergy HDACi This compound / Pan-HDAC Inhibitor TumorCell Tumor Cell HDACi->TumorCell Upregulates MHC PDL1 PD-L1 TumorCell->PDL1 Antigen Tumor Antigen TumorCell->Antigen TCell T-Cell PD1 PD-1 TCell->PD1 APC Antigen Presenting Cell (APC) APC->PDL1 PD1->PDL1 Inhibitory Signal MHC MHC Molecules TCR T-Cell Receptor (TCR) MHC->TCR Antigen Presentation Antigen->MHC TCR->TCell CheckpointInhibitor Anti-PD-1 / Anti-CTLA-4 CheckpointInhibitor->PD1 Blocks Interaction cluster_Workflow Preclinical In Vivo Experimental Workflow TumorImplantation Subcutaneous Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth TreatmentInitiation Treatment Initiation (Tumor size ~5mm) TumorGrowth->TreatmentInitiation Treatment Treatment Administration (HDACi +/- Immunotherapy) TreatmentInitiation->Treatment EfficacyReadout Efficacy Readout (Tumor Volume Measurement) Treatment->EfficacyReadout ImmuneAnalysis Immunological Analysis (Spleen/Tumor Harvest) Treatment->ImmuneAnalysis

References

Independent Validation of Ivaltinostat Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Ivaltinostat, a pan-histone deacetylase (HDAC) inhibitor, with other alternative HDAC inhibitors. The information is compiled from preclinical and clinical studies to offer supporting experimental data for independent validation efforts.

Mechanism of Action of Pan-HDAC Inhibitors like this compound

This compound is a pan-HDAC inhibitor that prevents the removal of acetyl groups from histones and other proteins.[1] This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The inhibition of HDACs can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1]

HDAC_Inhibitor_Pathway cluster_nucleus Cell Nucleus DNA DNA Histones Histones HAT HAT (Histone Acetyltransferase) Acetylation Acetylation HAT->Acetylation Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Deacetylation Deacetylation HDAC->Deacetylation Removes Acetyl Groups This compound This compound (Pan-HDAC Inhibitor) This compound->HDAC Inhibits OpenChromatin Open Chromatin (Gene Expression ON) Acetylation->OpenChromatin ClosedChromatin Closed Chromatin (Gene Expression OFF) Deacetylation->ClosedChromatin TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor CellCycleArrest Cell Cycle Arrest & Apoptosis TumorSuppressor->CellCycleArrest

Caption: General signaling pathway of pan-HDAC inhibitors like this compound.

Preclinical Data Comparison

The following table summarizes the in vitro potency of this compound and other pan-HDAC inhibitors in pancreatic cancer cell lines.

HDAC InhibitorPancreatic Cancer Cell Line(s)IC50 / ED50Reference
This compound Gemcitabine-resistant pancreatic cancer cellsSynergistic effect with gemcitabine[1]
Belinostat T3M4, AsPC-1, Panc-1~100 nM, ~200 nM, ~600 nM[2]
Panobinostat 14 different pancreatic cancer cell linesNanomolar range[3]
Romidepsin Pancreatic cancer xenograftsSignificant antitumor activity with gemcitabine[4]
Vorinostat AsPC-1, LCL-PI 11Significant cell growth inhibition[5]

Clinical Data Comparison in Pancreatic Cancer

This table presents a summary of clinical trial findings for this compound and other HDAC inhibitors in combination therapies for pancreatic cancer.

HDAC Inhibitor CombinationPhaseKey Efficacy ResultsCommon Grade 3/4 Adverse EventsReference
This compound + Gemcitabine + Erlotinib I/IIORR: 25.0%, DCR: 93.8%, Median OS: 8.6 months, Median PFS: 5.3 monthsNeutropenia (33.3%), Thrombocytopenia (29.2%), Anemia (16.7%)[6][7]
This compound + Capecitabine IbMedian OS: 9.6 months, Median PFS: 3.3 monthsNeutropenia (21.4%), Anemia (14.3%), Abdominal pain (10.7%), Diarrhea (10.7%)[8]
Belinostat + Gemcitabine PreclinicalPotentiated induction of apoptosisNot Applicable[2]
Panobinostat + Other agents PreclinicalSynergistic tumor growth delayNot Applicable[3]
Romidepsin + Gemcitabine I12 patients with stable disease ≥ 4 cyclesThrombocytopenia, Neutropenia[4]
Vorinostat + Capecitabine + Radiation IMedian OS: 1.1 yearsGastrointestinal toxicities, Thrombocytopenia[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the effect of HDAC inhibitors on cancer cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the HDAC inhibitor (e.g., this compound) or a vehicle control.

  • Incubation: The cells are incubated with the drug for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then determined from the dose-response curve.

Visualizations of Experimental Workflows and Logical Comparisons

HDAC_Inhibitor_Preclinical_Workflow cluster_workflow Preclinical Evaluation of an HDAC Inhibitor CellLines Select Pancreatic Cancer Cell Lines InVitro In Vitro Studies CellLines->InVitro CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) InVitro->ApoptosisAssay WesternBlot Western Blot for Protein Expression InVitro->WesternBlot InVivo In Vivo Studies CellViability->InVivo ApoptosisAssay->InVivo WesternBlot->InVivo Xenograft Establish Xenograft Tumor Model in Mice InVivo->Xenograft Treatment Treat Mice with HDAC Inhibitor Xenograft->Treatment TumorMeasurement Measure Tumor Growth Inhibition Treatment->TumorMeasurement Toxicity Assess Toxicity Treatment->Toxicity DataAnalysis Data Analysis and Conclusion TumorMeasurement->DataAnalysis Toxicity->DataAnalysis

Caption: A typical experimental workflow for preclinical evaluation of an HDAC inhibitor.

Ivaltinostat_vs_Alternative_Comparison cluster_comparison Logical Comparison of HDAC Inhibitors in Pancreatic Cancer This compound This compound Preclinical Preclinical Evidence This compound->Preclinical Clinical Clinical Evidence This compound->Clinical Alternative Alternative Pan-HDACi (e.g., Panobinostat) Alternative->Preclinical Alternative->Clinical Ival_Preclinical Synergy with Gemcitabine Preclinical->Ival_Preclinical Alt_Preclinical Potent in Nanomolar Range Preclinical->Alt_Preclinical Ival_Clinical ORR: 25% with Gem/Erl Clinical->Ival_Clinical Alt_Clinical Limited monotherapy success in solid tumors Clinical->Alt_Clinical Conclusion Conclusion Ival_Clinical->Conclusion Alt_Clinical->Conclusion Ival_Conclusion This compound shows promise in combination therapies for pancreatic cancer. Conclusion->Ival_Conclusion Alt_Conclusion Alternative pan-HDAC inhibitors also show preclinical potency but require further clinical validation in pancreatic cancer combination regimens. Conclusion->Alt_Conclusion

Caption: Logical comparison of this compound and an alternative pan-HDAC inhibitor.

References

Safety Operating Guide

Safe Disposal of Ivaltinostat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Ivaltinostat is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Proper disposal is crucial to prevent environmental contamination and ensure personnel safety. [1]

This document provides essential safety and logistical information for the proper disposal of this compound, a potent pan-HDAC inhibitor used in research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral ToxicityCategory 4: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic ToxicityCategory 1: Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic ToxicityCategory 1: Very toxic to aquatic life with long lasting effects.P391: Collect spillage.

Source: this compound Formic Safety Data Sheet[1]

Personal Protective Equipment (PPE): When handling this compound, including during disposal, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (double chemotherapy gloves are recommended for handling cytotoxic agents).[1][2]

  • Body Protection: Impervious clothing, such as a solid-front barrier gown.[1][2]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form or if there is a risk of aerosol formation.[1]

Disposal Procedures: A Step-by-Step Guide

The primary directive for this compound waste is to dispose of contents and containers to an approved waste disposal plant .[1] Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation:

Proper segregation of this compound waste is the first and most critical step. This compound is considered a hazardous, cytotoxic drug, and its waste must be kept separate from other laboratory waste streams.[2][3]

  • Bulk this compound Waste: This includes unused or expired this compound powder, stock solutions, and any grossly contaminated materials. This waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] It is often recommended to use special black RCRA (Resource Conservation and Recovery Act) containers for this purpose.[2]

  • Trace this compound Waste: This includes items with minimal residual contamination, such as empty vials, used syringes (with no visible liquid), contaminated gloves, bench paper, and other disposable labware.[2] This waste should be disposed of in a designated yellow "Trace" waste container.[2]

2. Container Management:

  • All waste containers must be properly labeled with "Hazardous Waste" and the specific chemical name, "this compound."[2]

  • Keep containers tightly sealed when not in use.[1]

  • Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

3. Disposal of Sharps:

  • Syringes and needles used for preparing or administering this compound solutions require careful handling.

  • Empty Syringes: If a syringe is completely empty with no visible residual drug, it can be placed directly into a red sharps container.[2]

  • Syringes with Residual Drug: If a syringe contains any amount of this compound solution, even as little as 0.1 ml, it must be disposed of as bulk hazardous chemical waste in the designated black container. Do not place it in a sharps container.[2]

  • Needles: Do not recap needles.[2] Dispose of them in a puncture-resistant sharps container.

4. Spill Management:

In the event of an this compound spill:

  • Evacuate and restrict access to the spill area.

  • Wear full PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable decontamination solution (refer to your institution's specific protocols).

  • Dispose of all cleanup materials as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Ivaltinostat_Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_disposal_paths Disposal Pathways cluster_containers Waste Containers cluster_final Final Disposal start This compound Waste assess Assess Contamination Level start->assess bulk_waste Bulk Waste (Unused product, solutions, grossly contaminated items) assess->bulk_waste Gross Contamination trace_waste Trace Waste (Empty vials, used gloves, bench paper) assess->trace_waste Trace Contamination sharps Sharps (Needles, empty syringes) assess->sharps Is it a sharp? black_container Black RCRA Hazardous Waste Container bulk_waste->black_container yellow_container Yellow Trace Chemotherapy Waste Container trace_waste->yellow_container sharps_container Red Sharps Container sharps->sharps_container final_disposal Approved Waste Disposal Plant black_container->final_disposal yellow_container->final_disposal sharps_container->final_disposal

Caption: this compound Waste Disposal Workflow.

Experimental Protocols

References

Essential Safety and Logistical Information for Handling Ivaltinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Ivaltinostat, a potent pan-HDAC inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available, this information is based on the known hazards of similar cytotoxic compounds and general best practices for handling hazardous drugs in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Situation Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, transport)● Double nitrile gloves● Lab coat
Moderate-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure)● Double nitrile gloves● Disposable gown with closed front and cuffs● Eye protection (safety glasses with side shields or goggles)● Respiratory protection (e.g., N95 or higher, as determined by risk assessment)
High-Risk Activities (e.g., potential for spills or aerosol generation outside of a ventilated enclosure)● Double nitrile gloves● Impermeable, disposable gown with closed front and cuffs● Full-face shield or goggles● Appropriate respiratory protection (e.g., powered air-purifying respirator - PAPR)

Operational Plans for Safe Handling

A clear and systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.

Ivaltinostat_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal A Review Safety Information B Assemble all necessary materials A->B C Don appropriate PPE B->C D Work within a certified Chemical Fume Hood or Biological Safety Cabinet C->D E Handle with care to avoid dust or aerosol generation D->E F Clean and decontaminate work surfaces and equipment E->F G Segregate waste into appropriate containers F->G H Dispose of waste according to institutional and regulatory guidelines G->H

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container and Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., vials, pipette tips, tubes)Place in a designated "sharps" or "trace chemotherapy" waste container. These containers are typically puncture-resistant and leak-proof.
Contaminated PPE (e.g., gloves, gown)Dispose of in a designated "trace chemotherapy" waste container.[1] This waste is often incinerated.[1]
Spill Cleanup Materials All materials used to clean a spill of this compound should be disposed of as hazardous chemical waste in a sealed container.

Important Note: Never dispose of this compound or contaminated materials in the regular trash or down the drain.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate action is crucial.

Type of Exposure Immediate Action
Skin Contact ● Immediately remove contaminated clothing.● Wash the affected area thoroughly with soap and water for at least 15 minutes. ● Seek immediate medical attention.
Eye Contact ● Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.● Seek immediate medical attention.
Inhalation ● Move the individual to fresh air immediately.● If breathing is difficult, provide oxygen.● Seek immediate medical attention.
Ingestion ● Do NOT induce vomiting.● Rinse the mouth with water.● Seek immediate medical attention.

In all cases of exposure, report the incident to your institution's Environmental Health and Safety (EHS) department. Provide them with as much information as possible about the exposure incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivaltinostat
Reactant of Route 2
Ivaltinostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.